molecular formula C7H2BrClIN B2571846 3-Bromo-5-chloro-2-iodobenzonitrile CAS No. 1160574-37-7

3-Bromo-5-chloro-2-iodobenzonitrile

Cat. No.: B2571846
CAS No.: 1160574-37-7
M. Wt: 342.36
InChI Key: SMWDNNGGYPAOGE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2BrClIN and its molecular weight is 342.36. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-chloro-2-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-2-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClIN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWDNNGGYPAOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Orthogonality in Scaffold Design: The Technical Profile of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Physiochemical Profile[1]

3-Bromo-5-chloro-2-iodobenzonitrile represents a specialized class of "privileged scaffolds" in medicinal chemistry. Its value lies not merely in its structural existence but in its programmable reactivity . Unlike standard aryl halides, this molecule presents three distinct halogen handles (I, Br, Cl) fixed around a nitrile core, each possessing a unique activation threshold for transition-metal catalyzed cross-coupling.

For researchers in fragment-based drug discovery (FBDD) or materials science (e.g., OLED synthesis), this molecule serves as a "hub" that allows for the sequential, site-selective attachment of three different pharmacophores without the need for protecting group manipulations.

Quantitative Data Summary
PropertyValueUnitMethod/Standard
Molecular Formula C₇H₂BrClIN -Stoichiometry
Molecular Weight 342.36 g/mol Average Mass
Exact Mass 340.799DaMonoisotopic (⁸¹Br, ³⁵Cl, ¹²⁷I)
CAS Number N/A (Custom Synthesis)-Derivative of 304854-55-5
Physical State Solid (Crystalline)-STP
Predicted LogP ~3.4-ChemAxon / XLogP3
H-Bond Donors 0--
H-Bond Acceptors 1-Nitrile (CN)

Note on Exact Mass: For high-resolution mass spectrometry (HRMS), use the monoisotopic mass of 340.799 Da (assuming ⁷⁹Br, ³⁵Cl) or 342.797 Da (assuming ⁸¹Br, ³⁵Cl) to identify the parent ion [M+H]⁺. The isotopic pattern will be distinct due to the presence of Br and Cl.

The Strategic Value: Chemo-Orthogonality

The primary utility of this scaffold is its kinetic resolution during cross-coupling events. The bond dissociation energies (BDE) of the carbon-halogen bonds follow the order: C–I (65 kcal/mol) < C–Br (81 kcal/mol) < C–Cl (96 kcal/mol) .

This thermodynamic reality creates a "reactivity ladder" that allows scientists to perform sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings in a specific order:

  • Site A (C-2 Iodine): Reacts at Room Temperature (or mild heat) with Pd(0).

  • Site B (C-3 Bromine): Reacts at elevated temperatures (60–80°C) after the Iodine is consumed.

  • Site C (C-5 Chlorine): Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and high temperatures (>100°C) to activate.

Visualization: The Reactivity Hierarchy

ReactivityHierarchy cluster_legend Bond Dissociation Energy (Barrier to Activation) Scaffold 3-Bromo-5-chloro- 2-iodobenzonitrile Step1 Step 1: C-2 Functionalization (Iodine Displacement) Scaffold->Step1 Pd(PPh3)4, RT High Selectivity Step2 Step 2: C-3 Functionalization (Bromine Displacement) Step1->Step2 Pd(dppf)Cl2, 60°C Medium Selectivity Step3 Step 3: C-5 Functionalization (Chlorine Displacement) Step2->Step3 Pd2(dba)3 + XPhos, 100°C Forced Activation Low Low (C-I) Med Medium (C-Br) High High (C-Cl)

Figure 1: The sequential cross-coupling workflow enabled by the tri-halogenated scaffold. The distinct activation energies allow for "one-pot, multi-step" synthesis strategies.

Synthesis Protocol: Directed Ortho Metalation (DoM)[5][6]

Since this specific isomer is often a custom synthesis target, the most robust route involves the Directed Ortho Metalation (DoM) of the precursor 3-bromo-5-chlorobenzonitrile.

The Challenge of Regioselectivity

The precursor has two protons ortho to the nitrile group (Position 2 and Position 6).

  • Position 2: Flanked by Nitrile (CN) and Bromine (Br).

  • Position 6: Flanked by Nitrile (CN) and Chlorine (Cl).

While both positions are acidified by the inductive effect of the nitrile and the halogens, Position 2 is generally the preferred site for lithiation due to the "cooperative" directing effect of the Nitrile and the larger, more polarizable Bromine atom (Halogen Dance effect notwithstanding), provided steric hindrance is managed.

Experimental Workflow

Reagents:

  • Precursor: 3-Bromo-5-chlorobenzonitrile (1.0 equiv)

  • Base: TMPMgCl·LiCl (Knochel-Hauser Base) or LDA (1.1 equiv)

  • Electrophile: Iodine (

    
    ) in THF (1.2 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-5-chlorobenzonitrile and anhydrous THF under Argon. Cool to -78°C .

  • Metalation: Add TMPMgCl·LiCl dropwise over 15 minutes. The bulky TMP base is preferred over LDA to maximize regioselectivity towards Position 2 (thermodynamic control) and minimize nucleophilic attack on the nitrile.

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the aryl-magnesium/lithium intermediate.

  • Quench: Cannulate a solution of Iodine (

    
    ) in THF into the reaction mixture at -78°C. The solution should turn from dark/amber to colorless/yellow as iodine is consumed.
    
  • Workup: Warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexanes or perform Flash Chromatography (SiO2, Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

SynthesisWorkflow Precursor Precursor: 3-Bromo-5-chlorobenzonitrile Intermediate Intermediate: Metalated Species (at C-2) Precursor->Intermediate -78°C, THF Directed Metalation Base Reagent: TMPMgCl·LiCl (1.1 eq) Base->Intermediate Product Target: 3-Bromo-5-chloro-2-iodobenzonitrile Intermediate->Product Electrophilic Quench -78°C -> RT Quench Electrophile: Iodine (I2) in THF Quench->Product

Figure 2: Synthetic route utilizing Knochel-Hauser base for high-fidelity regioselective iodination.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified. This constitutes the "Trustworthiness" of your protocol.

  • ¹H NMR (400 MHz, CDCl₃):

    • You should observe two distinct doublets (or meta-coupled singlets) in the aromatic region (approx. 7.5–7.8 ppm).

    • Validation Logic: If you see three protons, the iodination failed. If the coupling constants (

      
      ) indicate ortho-coupling (~8 Hz), you may have iodinated the wrong position (unlikely with this substitution pattern). You expect small meta-coupling (
      
      
      
      ~ 2 Hz) between the H-4 and H-6 protons.
  • ¹³C NMR:

    • Look for the C-I carbon signal, which is typically shielded (shifted upfield, often <100 ppm) due to the "Heavy Atom Effect" of Iodine. This confirms the presence of the C-I bond.

  • Mass Spectrometry:

    • The isotopic pattern is the ultimate validator. A molecule with 1 Br and 1 Cl will show a distinct "M, M+2, M+4" pattern with specific intensity ratios (approx 3:4:1).

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal).[1]

  • Specific Risk: Polyhalogenated aromatics can be skin sensitizers. The nitrile group poses a risk of cyanide liberation under extreme acidic/thermal stress, though the aryl-nitrile bond is generally stable.

  • Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Snieckus, V. (1990).[2][3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[3] Chemical Reviews, 90(6), 879-933.

  • Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 36, 1036-1045.

  • PubChem Database. "3-Bromo-5-chlorobenzonitrile (Precursor Data)." National Center for Biotechnology Information.

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277.

Sources

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reactivity of 3-bromo-5-chloro-2-iodobenzonitrile, a polysubstituted haloarene with significant potential in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of its three distinct halogen atoms, offering predictive insights and actionable protocols for its strategic functionalization.

Introduction: The Chemical Versatility of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen substituents, each with its unique reactivity, allows for sequential and site-selective functionalization, providing a powerful tool for molecular diversification. The subject of this guide, 3-bromo-5-chloro-2-iodobenzonitrile, exemplifies this principle, offering three distinct reaction sites that can be addressed with high selectivity under appropriate conditions. Understanding the interplay of electronic effects, steric hindrance, and reaction kinetics is paramount to harnessing the full synthetic potential of this versatile substrate.

Predicting the Reactivity Landscape of 3-Bromo-5-chloro-2-iodobenzonitrile

The reactivity of the three halogen atoms in 3-bromo-5-chloro-2-iodobenzonitrile is dictated by a combination of factors, including the inherent bond strengths of the carbon-halogen bonds, the electronic influence of the cyano group, and the steric environment around each halogen.

The Hierarchy of Halogen Reactivity in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. The energy barrier for this step is inversely related to the carbon-halogen bond strength. Consequently, the general reactivity trend for aryl halides is:

C-I > C-Br > C-Cl

This established hierarchy strongly predicts that the iodine atom at the C-2 position of 3-bromo-5-chloro-2-iodobenzonitrile will be the most reactive site for oxidative addition. This allows for selective functionalization at this position while leaving the bromo and chloro substituents intact for subsequent transformations.

Electronic and Steric Influences on Reactivity

The electron-withdrawing nature of the cyano group (-CN) plays a significant role in the overall reactivity of the aromatic ring. By inductively and mesomerically withdrawing electron density, the cyano group activates the ring towards nucleophilic attack and influences the regioselectivity of certain reactions. Its position at C-1 ortho to the iodine and meta to the bromine and chlorine atoms creates a unique electronic environment.

  • Iodine (C-2): The iodine is positioned ortho to the strongly electron-withdrawing cyano group. This proximity enhances the electrophilicity of the C-2 carbon, further promoting oxidative addition.

  • Bromine (C-3): The bromine atom is situated meta to the cyano group. While less activated than the iodine, it remains a viable site for subsequent cross-coupling reactions under more forcing conditions.

  • Chlorine (C-5): The chlorine atom is also meta to the cyano group and is the least reactive of the three halogens in typical cross-coupling reactions.

Steric hindrance is another critical factor. The iodine atom at C-2 is flanked by the cyano group and the bromine atom, which could potentially influence the approach of bulky catalysts or reagents. However, the inherent high reactivity of the C-I bond often overcomes this steric impediment.

The following diagram illustrates the predicted order of reactivity for cross-coupling reactions.

G cluster_0 Reactivity Profile of 3-Bromo-5-chloro-2-iodobenzonitrile Molecule I Iodine (C-2) Most Reactive Br Bromine (C-3) Intermediate Reactivity I->Br Higher energy barrier for oxidative addition Cl Chlorine (C-5) Least Reactive Br->Cl Even higher energy barrier

Caption: Predicted reactivity hierarchy in cross-coupling reactions.

Metal-Halogen Exchange: A Different Selectivity

Metal-halogen exchange, typically performed with organolithium reagents at low temperatures, offers an alternative strategy for functionalization. The rate of this exchange also follows the trend I > Br > Cl .[1] Therefore, treatment of 3-bromo-5-chloro-2-iodobenzonitrile with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is expected to selectively replace the iodine atom with lithium. This generates a powerful nucleophile that can be trapped with various electrophiles. The presence of the ortho-cyano group can potentially influence the stability and reactivity of the resulting organolithium species.

Strategic Functionalization: Experimental Protocols

The predictable reactivity profile of 3-bromo-5-chloro-2-iodobenzonitrile allows for a stepwise approach to the synthesis of polysubstituted benzonitriles. The following protocols are provided as a guide for the selective functionalization of this substrate.

Selective Suzuki-Miyaura Coupling at the C-2 Position (Iodine)

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the C-2 position under relatively mild conditions.

Reaction Workflow:

G A 3-Bromo-5-chloro-2-iodobenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Vinyl Boronic Acid or Ester B->C D 2-(Aryl/Vinyl)-3-bromo-5-chlorobenzonitrile C->D

Caption: Workflow for selective Suzuki-Miyaura coupling at C-2.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol), the aryl or vinyl boronic acid or ester (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-bromo-5-chlorobenzonitrile.

Selective Sonogashira Coupling at the C-2 Position (Iodine)

The Sonogashira coupling enables the formation of a C-C triple bond. Similar to the Suzuki coupling, the C-I bond is the most reactive site.

Reaction Workflow:

G A 3-Bromo-5-chloro-2-iodobenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) A->C B Terminal Alkyne B->C D 2-(Alkynyl)-3-bromo-5-chlorobenzonitrile C->D

Caption: Workflow for selective Sonogashira coupling at C-2.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (10 mL) and a base, typically an amine like triethylamine (3.0 mmol). Add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination at the C-3 Position (Bromine)

Following the functionalization of the C-2 position, the C-3 bromine can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction typically requires more forcing conditions than the coupling at the iodine position.

Reaction Workflow:

G A 2-Substituted-3-bromo-5-chlorobenzonitrile C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) A->C B Primary or Secondary Amine B->C D 3-Amino-2-substituted-5-chlorobenzonitrile C->D

Caption: Workflow for Buchwald-Hartwig amination at C-3.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, combine the 2-substituted-3-bromo-5-chlorobenzonitrile (1.0 mmol), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.08 mmol, 8 mol%). Add a strong base, for example, sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the primary or secondary amine (1.2 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as toluene (10 mL).

  • Reaction: Seal the reaction vessel and heat to the required temperature (typically 100-120 °C) with stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the desired 3-amino derivative by column chromatography.

Selective Lithium-Iodine Exchange and Electrophilic Quench

For the introduction of a different set of functional groups, selective metal-halogen exchange at the C-2 position provides a powerful alternative to cross-coupling.

Reaction Workflow:

G A 3-Bromo-5-chloro-2-iodobenzonitrile B Alkyllithium (e.g., n-BuLi) Solvent (e.g., THF, -78 °C) A->B C 2-Lithio-3-bromo-5-chlorobenzonitrile (Intermediate) B->C D Electrophile (E⁺) C->D E 2-E-3-bromo-5-chlorobenzonitrile D->E

Caption: Workflow for selective lithium-iodine exchange.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol) in a dry ether solvent like tetrahydrofuran (10 mL) in an oven-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add one equivalent of an alkyllithium reagent (e.g., n-butyllithium in hexanes, 1.0 mmol) dropwise. Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile (1.1 mmol) at -78 °C. Examples of electrophiles include aldehydes, ketones, carbon dioxide (as dry ice), or alkyl halides.

  • Reaction: Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by chromatography.

Data Summary and Comparative Reactivity

The following table summarizes the predicted relative reactivity and suitable reaction conditions for the functionalization of each halogen in 3-bromo-5-chloro-2-iodobenzonitrile.

PositionHalogenRelative Reactivity in Cross-CouplingTypical Cross-Coupling ReactionsTypical Metal-Halogen Exchange
C-2Iodine+++ (Most Reactive)Suzuki, Sonogashira, Heck, Buchwald-HartwigHighly Favorable
C-3Bromine++ (Intermediate)Suzuki, Buchwald-Hartwig (more forcing conditions)Possible, but less favorable than iodine
C-5Chlorine+ (Least Reactive)Suzuki, Buchwald-Hartwig (requires specialized catalysts/ligands)Generally not observed in the presence of I or Br

Conclusion

3-Bromo-5-chloro-2-iodobenzonitrile is a highly versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its well-defined reactivity hierarchy, primarily governed by the inherent properties of the carbon-halogen bonds, allows for the selective and sequential functionalization of the C-2, C-3, and C-5 positions. By carefully selecting the reaction type (cross-coupling vs. metal-halogen exchange) and optimizing the reaction conditions, researchers can strategically introduce a wide range of functional groups with a high degree of control. This guide provides a foundational understanding and practical protocols to unlock the synthetic potential of this valuable intermediate in drug discovery and materials science.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10903. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Larock, R. C. (1999).
  • Wikipedia. (2023). Metal–halogen exchange. In Wikipedia. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hartwig, J. F. (2010).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Approach to Safety and Stability in Pharmaceutical Development

Abstract

The development of novel active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their inherent chemical stability. This is not only a regulatory requirement but also a critical factor in ensuring the safety of manufacturing processes and the efficacy of the final drug product. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile, a polysubstituted benzonitrile with potential applications in drug discovery. In the absence of specific experimental data for this compound, this document outlines a robust, multi-faceted strategy employing state-of-the-art analytical techniques and computational modeling. This guide is intended for researchers, scientists, and drug development professionals to establish a proactive and scientifically rigorous approach to characterizing the thermal and kinetic stability of this and similar complex molecules.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with safety and stability being paramount.[1][2][3] For a molecule like 3-Bromo-5-chloro-2-iodobenzonitrile, its highly substituted and halogenated aromatic structure raises pertinent questions about its thermal robustness. Understanding the thermodynamic stability of an API is crucial for:

  • Process Safety and Hazard Assessment: Identifying potential thermal runaway reactions is essential for designing safe manufacturing processes, especially during scale-up.[4][5][6][7][8]

  • Defining Safe Storage and Handling Conditions: Establishing the temperature limits at which a compound remains stable is vital for ensuring its quality and integrity throughout its lifecycle.

  • Formulation Development: Knowledge of a compound's thermal behavior informs the choice of excipients and manufacturing processes to prevent degradation of the final drug product.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate comprehensive stability testing as part of a New Drug Application (NDA).[1]

This guide will detail a systematic approach to characterizing the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile, beginning with fundamental screening techniques and progressing to more advanced analyses for a comprehensive risk assessment.

A Multi-tiered Experimental Approach to Stability Assessment

A hierarchical approach to experimental stability testing ensures a thorough and efficient evaluation, starting with small-scale screening and moving towards more specialized, in-depth analyses as needed.

Tier 1: Initial Screening with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12][13] It is an invaluable initial screening tool for identifying thermal events such as melting, decomposition, and phase transitions.

Causality Behind Experimental Choices:

The primary objective of the initial DSC analysis is to quickly identify the onset temperature of any exothermic (heat-releasing) events, which could indicate decomposition. A low onset temperature is a red flag for thermal instability. The heating rate is a critical parameter; a slower rate provides better resolution of thermal events, while a faster rate can sometimes be used to accentuate decomposition peaks.

Self-Validating Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-5 mg of 3-Bromo-5-chloro-2-iodobenzonitrile into a hermetically sealed aluminum or stainless steel pan. The use of a sealed pan is crucial to contain any potential off-gassing during decomposition. An inert reference pan (empty sealed pan) is used for comparison.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 400 °C).

    • The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.

    • Onset of Decomposition (Tonset): The temperature at which decomposition begins, identified by the start of a significant exothermic peak.

    • Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area of the exothermic peak.

Data Presentation:

ParameterDescriptionExpected Outcome for 3-Bromo-5-chloro-2-iodobenzonitrile
Melting Point (Tm) Temperature of solid-to-liquid phase transition.A sharp endothermic peak.
Onset of Decomposition (Tonset) Temperature at which decomposition begins.The starting point of a significant exothermic event.
Enthalpy of Decomposition (ΔHd) Total heat released during decomposition.The integrated area of the decomposition exotherm (in J/g). A higher value indicates a more energetic decomposition.

Visualization of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 1-5 mg of sample Prep2 Seal in hermetic pan Prep1->Prep2 DSC Heat at 10 °C/min under N2 Prep2->DSC Data1 Identify Melting Point (Tm) DSC->Data1 Data2 Determine Onset of Decomposition (Tonset) DSC->Data2 Data3 Calculate Enthalpy of Decomposition (ΔHd) DSC->Data3

Caption: A streamlined workflow for DSC analysis.

Tier 2: Quantifying Mass Loss with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14][15][16][17][18] It is complementary to DSC and provides quantitative information about the decomposition process, such as the temperature at which mass loss occurs and the amount of residual mass.

Causality Behind Experimental Choices:

TGA helps to confirm that the exotherm observed in DSC is indeed due to decomposition (mass loss) and not a phase change. By correlating the temperature of mass loss in TGA with the exothermic event in DSC, a more complete picture of the thermal decomposition process is obtained.

Self-Validating Protocol for TGA Analysis:

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 3-Bromo-5-chloro-2-iodobenzonitrile into an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.

  • Data Analysis: The TGA thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

    • Decomposition Temperatures: The temperature ranges over which significant mass loss occurs.

    • Percentage Mass Loss: The amount of mass lost at each decomposition step.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Data Presentation:

ParameterDescriptionExpected Outcome for 3-Bromo-5-chloro-2-iodobenzonitrile
Decomposition Steps Number of distinct mass loss events.One or more steps, indicating a potentially complex decomposition pathway.
Temperature of Max Mass Loss Rate The peak temperature on the DTG curve for each step.Indicates the temperature of the most rapid decomposition.
Total Mass Loss (%) The overall percentage of mass lost during heating.Provides information on the volatility of decomposition products.

Visualization of the TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Place 5-10 mg in TGA pan TGA Heat at 10 °C/min under N2 Prep->TGA Data1 Identify Decomposition Steps TGA->Data1 Data2 Determine % Mass Loss TGA->Data2 Data3 Analyze DTG for Max Rate TGA->Data3

Caption: The procedural flow for TGA experiments.

Tier 3: Simulating Worst-Case Scenarios with Accelerating Rate Calorimetry (ARC)

For compounds that exhibit significant exothermic decomposition in DSC, Accelerating Rate Calorimetry (ARC) is a critical tool for assessing thermal runaway potential under adiabatic conditions (where no heat is lost to the surroundings).[4][5][6][7] ARC provides crucial data for process safety design.[8]

Causality Behind Experimental Choices:

ARC mimics a worst-case scenario in a large-scale reactor where heat dissipation is limited. The "heat-wait-search" mode of operation is designed to detect the onset of self-heating at a very low rate, providing a more conservative and realistic measure of the temperature at which a runaway reaction could initiate.

Self-Validating Protocol for ARC Analysis:

  • Sample Preparation: A larger sample (e.g., 1-5 g) of 3-Bromo-5-chloro-2-iodobenzonitrile is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.

  • Thermal Program (Heat-Wait-Search):

    • The sample is heated in small temperature steps (e.g., 5 °C).

    • After each step, the system waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

    • If no exotherm is detected, the cycle repeats.

    • Once self-heating is detected, the instrument switches to adiabatic mode, and the temperature and pressure are monitored as the reaction accelerates.

  • Data Analysis: The ARC data provides key safety parameters:

    • Onset Temperature for Self-Heating: The temperature at which the compound begins to self-heat under adiabatic conditions.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

    • Pressure Data: The rate of pressure increase and the final pressure, which are critical for designing pressure relief systems.

Data Presentation:

ParameterDescriptionSignificance for 3-Bromo-5-chloro-2-iodobenzonitrile
Onset Temperature The temperature at which self-heating begins in an adiabatic environment.A critical parameter for defining safe operating temperatures.
Time to Maximum Rate (TMR) The time available for intervention before a runaway reaction becomes uncontrollable.A shorter TMR indicates a higher hazard level.
Adiabatic Temperature Rise (ΔTad) The maximum temperature the system could reach in a runaway scenario.Used to assess the severity of a potential thermal event.
Maximum Pressure The peak pressure generated during decomposition.Essential for designing pressure relief systems.

Visualization of the ARC Logic:

ARC_Logic Start Start ARC Test Heat Heat Sample by ΔT Start->Heat Wait Wait for Equilibrium Heat->Wait Search Search for Self-Heating > 0.02 °C/min Wait->Search Search->Heat No Adiabatic Switch to Adiabatic Mode Record T and P vs. Time Search->Adiabatic Yes End End Test Adiabatic->End

Caption: The decision-making logic of an ARC experiment.

Computational Modeling: A Predictive and Mechanistic Tool

In conjunction with experimental data, computational chemistry offers powerful predictive capabilities and mechanistic insights into the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile.

Bond Dissociation Energy (BDE) Calculations

The thermodynamic stability of a molecule is fundamentally related to the strength of its chemical bonds. Calculating the Bond Dissociation Energy (BDE) for each bond in the molecule can help identify the weakest link and thus the most likely point of initial decomposition.

Causality Behind this Approach:

The C-I bond is generally the weakest among the carbon-halogen bonds, followed by C-Br, and then C-Cl.[19] Computational methods like Density Functional Theory (DFT) can be used to calculate these BDEs with reasonable accuracy.[20][21][22] This allows for a theoretical prediction of which halogen is most likely to be lost first during thermal decomposition.

Methodology:

  • Model Building: Construct a 3D model of 3-Bromo-5-chloro-2-iodobenzonitrile.

  • Geometry Optimization: Optimize the geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • BDE Calculation: For each C-X (X = I, Br, Cl) and C-CN bond, calculate the BDE by determining the enthalpy change for the homolytic cleavage of that bond to form two radical species.

Expected Insights:

A table of calculated BDEs will quantitatively rank the bond strengths, providing a strong indication of the initial decomposition pathway. For 3-Bromo-5-chloro-2-iodobenzonitrile, it is hypothesized that the C-I bond will have the lowest BDE.

Visualization of Potential Decomposition Initiation:

BDE_Concept Molecule 3-Bromo-5-chloro-2-iodobenzonitrile Radical1 Aryl Radical + I• Molecule->Radical1  ΔH = BDE(C-I) (Predicted Weakest) Radical2 Aryl Radical + Br• Molecule->Radical2  ΔH = BDE(C-Br) Radical3 Aryl Radical + Cl• Molecule->Radical3  ΔH = BDE(C-Cl) Radical4 Aryl Radical + •CN Molecule->Radical4  ΔH = BDE(C-CN)

Caption: Bond cleavage pathways and their associated BDEs.

Predictive Modeling of Thermal Properties

Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be used to predict thermal properties like melting point and decomposition temperature based on molecular descriptors.[23][24][25] While not a substitute for experimental data, these methods can be valuable for early-stage hazard assessment and for prioritizing experimental work.

Summary and Path Forward

The thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile is a critical parameter that must be thoroughly investigated to ensure its safe development as a potential pharmaceutical agent. This guide has outlined a comprehensive, tiered approach that combines established experimental techniques with modern computational methods.

The proposed workflow, starting with DSC and TGA for initial screening, followed by ARC for in-depth hazard analysis, and supplemented by computational BDE calculations, provides a robust framework for:

  • Identifying thermal hazards at an early stage.

  • Establishing safe operating and storage conditions.

  • Generating the necessary data for regulatory submissions.

By adopting this proactive and scientifically grounded strategy, researchers and drug development professionals can confidently navigate the challenges associated with the development of complex halogenated molecules, ultimately contributing to the creation of safer and more effective medicines.

References

  • Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

  • Häggman, L., & Sjöström, J. (1991). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 8(1), 29-71.[Link]

  • Slideshare. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. [Link]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]

  • Fauske & Associates. Adiabatic Calorimetry Testing. [Link]

  • ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • ResearchGate. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

  • Evotec. Safety Assessment. [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59-79.[Link]

  • ResearchGate. Safety assessments during the development of chemicals or drugs and.... [Link]

  • The Open Targets Blog. (2019, August 27). Predicting Chemical Safety for Drug Discovery. [Link]

  • Deese, C., & Z-MedChem. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of organic chemistry, 75(15), 5124-5133.[Link]

  • Aidic. Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. [Link]

  • National Institutes of Health. MD-TSPC4: Computational Method for Predicting the Thermal Stability of I-Motif. [Link]

  • Publications. Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

  • Tumanov, V. E. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X. Butlerov Communications, 43(8), 140-153.[Link]

  • ACS Publications. (2014, August 18). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. (2025, August 7). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. [Link]

  • Quora. (2019, January 28). What is the bond dissociation energy order of halogens?. [Link]

  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

  • Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

  • Journal of the Chemical Society (Resumed). 244. Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X. [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. [Link]

  • XRF Scientific. (2023, November 29). Understanding Different Types of TGA Testing. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • AZoM. (2025, January 13). Principle of Thermogravimetric Analysis. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Slideshare. Thermogravimetric analysis. [Link]

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The Emerging Potential of 3-Bromo-5-chloro-2-iodobenzonitrile in Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogens and nitrile functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This technical guide delves into the untapped potential of a unique tri-halogenated scaffold, 3-Bromo-5-chloro-2-iodobenzonitrile. While direct pharmacological data on this specific molecule is nascent, its structural motifs suggest a rich landscape for drug discovery. By analyzing the established roles of its constituent chemical features—the aryl nitrile, and the distinct electronic and steric contributions of bromine, chlorine, and iodine—we can logically project and explore promising pharmaceutical applications. This document will serve as a comprehensive resource for researchers, outlining the chemical rationale for its potential, proposing putative biological targets, and providing detailed, actionable protocols for its synthesis and biological evaluation.

Introduction: The Strategic Advantage of Polysubstituted Benzonitriles in Drug Design

The benzonitrile moiety is a privileged scaffold in pharmaceutical development. The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, frequently serves as a bioisostere for key functional groups like ketones and carboxyls.[1][2] This allows it to mimic the interactions of endogenous ligands with their biological targets. Furthermore, the aromatic ring of benzonitrile is readily amenable to substitution, allowing for the precise modulation of its pharmacokinetic and pharmacodynamic properties.[3][4]

The introduction of halogens onto the aromatic ring further enhances the drug-like properties of the molecule. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][5] The phenomenon of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly recognized as a crucial factor in ligand-receptor binding and can significantly contribute to a drug's potency and selectivity.[6]

3-Bromo-5-chloro-2-iodobenzonitrile presents a particularly intriguing case. The presence of three different halogens at specific positions offers a unique combination of steric and electronic properties, creating a distinct chemical space for exploring novel pharmacological activities. This guide will explore the potential of this molecule as a versatile intermediate and a potential lead compound in various therapeutic areas.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Based on the known activities of similarly substituted aromatic compounds, we can hypothesize several promising avenues for the pharmaceutical application of 3-Bromo-5-chloro-2-iodobenzonitrile.

Oncology: Targeting Key Signaling Pathways

Substituted benzonitriles have a proven track record in oncology. For instance, letrozole and anastrozole are potent aromatase inhibitors used in the treatment of estrogen-dependent breast cancer, where the nitrile group is crucial for binding to the enzyme's active site.[1] Bicalutamide, an androgen receptor antagonist for prostate cancer, also features a nitrile-substituted aromatic core.[1]

Hypothesized Mechanism of Action: The unique halogenation pattern of 3-Bromo-5-chloro-2-iodobenzonitrile could facilitate high-affinity binding to the active sites of various kinases or other enzymes implicated in cancer progression. The iodine atom, in particular, is an excellent halogen bond donor, which could lead to potent and selective inhibition.

Proposed Signaling Pathway: Inhibition of a Hypothetical Kinase

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Activates Our_Compound 3-Bromo-5-chloro- 2-iodobenzonitrile Our_Compound->Receptor_Kinase Inhibits Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factor->Gene_Expression Promotes

Caption: Proposed inhibitory action on a receptor tyrosine kinase signaling pathway.

Antiviral Applications

The structural motifs present in 3-Bromo-5-chloro-2-iodobenzonitrile are also found in some antiviral agents. The ability of halogenated aromatics to interfere with viral replication processes, such as protease or polymerase activity, is an area of active research.

Hypothesized Mechanism of Action: The compound could act as an inhibitor of a key viral enzyme through a combination of hydrophobic, electrostatic, and halogen bonding interactions within the enzyme's active site. The nitrile group could mimic a peptide bond or other critical functional group in the natural substrate of the enzyme.

Synthetic and Experimental Protocols

The successful evaluation of 3-Bromo-5-chloro-2-iodobenzonitrile's pharmaceutical potential hinges on a robust and reproducible synthetic route and well-designed biological assays.

Synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile

A plausible synthetic route can be adapted from established methods for the synthesis of polysubstituted aromatic compounds. A multi-step synthesis starting from a commercially available aniline is a common and effective approach.

Experimental Workflow: Multi-step Synthesis

G Start Commercially Available Substituted Aniline Step1 Diazotization Start->Step1 Step2 Sandmeyer Reaction (Introduction of Iodine) Step1->Step2 Step3 Halogenation (Bromination/Chlorination) Step2->Step3 Step4 Cyanation Step3->Step4 Product 3-Bromo-5-chloro- 2-iodobenzonitrile Step4->Product

Sources

crystal packing and X-ray diffraction of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, crystal engineering principles, and diffraction protocols for 3-Bromo-5-chloro-2-iodobenzonitrile .[1]

This molecule represents a "perfect storm" for crystallographers and solid-state chemists: a highly functionalized aromatic scaffold containing three distinct halogens (Cl, Br, I) alongside a strong acceptor (cyano group).[1] It serves as a rigorous model for studying competitive halogen bonding (XB) ,


-hole tuning, and steric buttressing effects in solid-state drug formulation.[1]

Part 1: Molecular Context & Structural Significance[1]

1.1 The Halogen Bonding Hierarchy

In the context of crystal engineering, this molecule is not merely a powder; it is a programmed building block.[1] The presence of Iodine, Bromine, and Chlorine on the same ring creates a competitive landscape for intermolecular interactions.[1]

  • The

    
    -Hole Driver:  The electrostatic potential becomes more positive at the tip of the halogen along the C–X bond in the order I > Br > Cl .[1]
    
  • The Acceptor: The nitrile nitrogen (

    
    ) is a "hard" Lewis base, preferentially pairing with the "soft" Lewis acid (Iodine).[1]
    
  • The Steric Conflict: The 2-iodo and 3-bromo substituents are vicinal (adjacent).[1] The van der Waals radii of Iodine (1.98 Å) and Bromine (1.85 Å) exceed the available aromatic spacing, forcing a "buttressing effect." This often results in:

    • Out-of-plane twisting of the nitro/cyano group (if applicable).[1]

    • Distortion of the benzene ring planarity.[1]

    • Specific "Type II" halogen-halogen contacts to relieve strain.[1]

1.2 Pharmacological Relevance

Polyhalogenated benzonitriles are frequent intermediates in the synthesis of antiviral agents and agrochemicals.[1] Understanding their packing is critical for:

  • Polymorph Prediction: Halogen bonds are directional; slight changes in solvent can switch the dominant donor (I vs. Br), leading to different crystal forms.[1]

  • Tabletability: The slip planes in halogen-bonded networks often define the mechanical properties (plasticity vs. elasticity) of the API (Active Pharmaceutical Ingredient).[1]

Part 2: Experimental Protocol (Synthesis to Structure)

This section outlines the self-validating workflow for obtaining high-quality structural data.

2.1 Crystal Growth Strategy

Due to the heavy atom content, standard precipitation often yields microcrystalline powder unsuitable for single-crystal XRD.[1]

Recommended Protocol: Slow Evaporation with Antisolvent Diffusion

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount of Chloroform (CHCl

    
    )  or Dichloromethane (DCM) .[1] These solvents are non-competitive (poor H-bond donors/acceptors).[1]
    
  • Antisolvent: Carefully layer n-Hexane or Pentane (1:3 ratio) on top.[1]

  • Conditioning: Store at 4°C in the dark (Iodine-carbon bonds can be photosensitive).

  • Target Morphology: Look for colorless to pale-yellow prisms or blocks.[1] Needles usually indicate rapid growth along the stacking axis and are prone to disorder.[1]

2.2 X-Ray Diffraction Data Collection

The high absorption coefficient (


) of Iodine and Bromine requires specific acquisition parameters to prevent systematic errors.
ParameterSetting / RecommendationRationale
Radiation Source Mo K

(

Å)
Cu radiation causes excessive absorption and fluorescence from I/Br, degrading data quality.[1]
Temperature 100 K (Cryostream)Reduces thermal motion (ellipsoids) of the heavy halogens, critical for resolving the 2,3-steric clash.[1]
Scan Strategy

scans
(0.3° width)
High redundancy (>4) is required to correct for absorption anisotropies.[1]
Absorption Correction Numerical (Face Indexing) Critical Step.[1] Empirical (multi-scan) correction is often insufficient for iodinated compounds.[1] You must measure crystal faces.[1]
Resolution 0.75 Å or better Required to observe the electron density deformation of the

-hole.

Part 3: Structural Analysis & Packing Motifs[1]

3.1 The Primary Synthon: C–I

N

C

Based on the electrostatic potential hierarchy, the dominant supramolecular synthon is the I


 N  halogen bond.[1]
  • Geometry: Linear (

    
    ).[1]
    
  • Distance: Significantly shorter than the sum of vdW radii (

    
    ).[1]
    
  • Outcome: This interaction typically drives the formation of 1D infinite chains running parallel to the shortest unit cell axis.[1]

3.2 The Secondary Synthon: Halogen-Halogen Interactions

The 3-Bromo and 5-Chloro substituents are likely to engage in Type II halogen contacts.[1]

  • Type II Mechanism: The electrophilic cap (

    
    -hole) of the Bromine interacts with the nucleophilic belt (equatorial electron density) of a Chlorine or Bromine on a neighboring molecule.[1]
    
  • Geometry:

    
    -shaped interaction (
    
    
    
    ).[1]
3.3 Visualization of the Packing Hierarchy

The following diagram illustrates the logical flow of interactions determining the crystal lattice.

HalogenBondingHierarchy Molecule 3-Bromo-5-chloro-2-iodobenzonitrile SigmaHole σ-Hole Analysis (Electrostatic Potential) Molecule->SigmaHole Calculates Primary Primary Interaction: C-I ··· N≡C SigmaHole->Primary Deepest σ-hole (I) Secondary Secondary Interaction: C-Br ··· Cl-C (Type II) SigmaHole->Secondary Secondary σ-hole (Br) Lattice Final Crystal Lattice (1D Chains -> 2D Sheets -> 3D) Primary->Lattice Forms Chains Secondary->Lattice Links Chains Tertiary Tertiary Interaction: π-Stacking (Offset) Tertiary->Lattice Stacks Sheets

Figure 1: The supramolecular hierarchy governing the self-assembly of polyhalogenated benzonitriles.[1]

Part 4: Advanced Characterization (Hirshfeld Surface Analysis)

To validate the visual packing analysis, researchers must employ Hirshfeld Surface Analysis .[1] This quantifies the contribution of specific atoms to the crystal packing forces.[1]

Protocol for Analysis:

  • Generate Surface: Map

    
     (normalized contact distance) onto the molecular surface.[1]
    
  • Red Spots: Indicate contacts shorter than vdW radii.[1]

    • Large Red Spot at Iodine: Confirms the I

      
      N interaction.[1]
      
    • Fainter Red Spots at Bromine: Confirm Br

      
      Cl or Br
      
      
      
      Br contacts.[1]
  • 2D Fingerprint Plot:

    • Look for a sharp "spike" at the bottom left of the plot (

      
      ).[1] This is the signature of the I
      
      
      
      N halogen bond.[1]
    • Diffuse regions indicate H

      
      X dispersion forces.[1]
      

Part 5: Structural Elucidation Workflow

The following flowchart details the decision-making process during the X-ray diffraction experiment, specifically tailored for heavy-atom organic crystals.

XRDWorkflow Start Crystal Selection (Polarized Light) Mount Mounting (Mitegen Loop + Oil) Start->Mount Screen Screening (Check Mosaicity) Mount->Screen Decision Mosaicity < 0.8°? Screen->Decision Decision->Start No (Re-grow) Collect Data Collection (Mo Source, 100K) Decision->Collect Yes Absorb Absorption Correction (Face Indexing) Collect->Absorb Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve Refine Refinement (Anisotropic I/Br/Cl) Solve->Refine

Figure 2: Step-by-step diffraction workflow for handling high-absorption halogenated crystals.

References

  • Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Politzer, P., & Murray, J. S. (2017).[1] "The

    
    -hole and its role in noncovalent interactions." Computational and Theoretical Chemistry. Link[1]
    
  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link[1]

Sources

Methodological & Application

Application Note: Site-Selective Cross-Coupling of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The scaffold 3-Bromo-5-chloro-2-iodobenzonitrile represents a "privileged structure" in medicinal chemistry and materials science. Its unique tris-halogenated core, decorated with an electron-withdrawing nitrile group, offers three distinct vectors for diversification. However, this structural density presents a significant challenge: Chemoselectivity .

To successfully utilize this scaffold, researchers must exploit the kinetic differences in oxidative addition rates between the Carbon-Halogen bonds. The reactivity hierarchy is governed by Bond Dissociation Energy (BDE) and electronic activation provided by the ortho-nitrile group.

The Reactivity Hierarchy
  • Site A (C2-Iodine):

    
    . Highest reactivity. Activated by the ortho-nitrile group.
    
  • Site B (C3-Bromine):

    
    . Intermediate reactivity.
    
  • Site C (C5-Chlorine):

    
    . Lowest reactivity. Requires specialized electron-rich ligands (e.g., Buchwald ligands) for activation.
    

This guide provides a validated workflow for the sequential functionalization of this arene, ensuring high yield and preventing "scrambling" (over-reaction) of the halogenated sites.

Mechanistic Workflow (Visualized)

The following diagram illustrates the sequential logic required to navigate the energy landscape of this molecule.

SequentialCoupling cluster_C5 Future Extension (Step 3) Start Starting Material 3-Bromo-5-chloro-2-iodobenzonitrile Step1 Step 1: C2-Selective Coupling (Target: Iodine) Start->Step1 Pd(PPh3)4, RT-60°C Rate: k(I) >> k(Br) Inter1 Intermediate 1 2-Aryl-3-bromo-5-chlorobenzonitrile Step1->Inter1 Step2 Step 2: C3-Selective Coupling (Target: Bromine) Inter1->Step2 Pd(dppf)Cl2 or SPhos 80-100°C Rate: k(Br) > k(Cl) Final Product 2,3-Diaryl-5-chlorobenzonitrile Step2->Final Step3 C5-Coupling (Chlorine) Requires: XPhos/RuPhos Final->Step3

Caption: Figure 1. Sequential chemoselective functionalization strategy based on halogen bond dissociation energies.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling (The Iodine Strike)

Objective: Selectively couple an aryl boronic acid at the C2 position without disturbing the C3-Bromine or C5-Chlorine.

Critical Mechanistic Insight: The C2-Iodine bond is the weakest. However, the position is sterically crowded (flanked by -CN and -Br). While bulky ligands usually help with sterics, here we prioritize electronic control . Standard triphenylphosphine ligands (


) are sufficient for the iodide and, crucially, are less active toward the bromide, enhancing selectivity.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (3-Br-5-Cl-2-I-benzonitrile)1.0Electrophile
Aryl Boronic Acid 1.05Nucleophile (Limiting factor to prevent over-reaction)
Pd(PPh3)4 0.03 (3 mol%)Catalyst (Mild activity)
Na2CO3 (2M aq) 2.5Base
DME / Ethanol (2:1)0.1 MSolvent System
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Degassing (Critical): Add the solvent mixture (DME/Ethanol) to the flask. Sparge with Argon for 20 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

  • Addition: Under a positive stream of Argon, add the Substrate, Aryl Boronic Acid, and Base.

  • Catalyst Addition: Add

    
     last. The solution should turn light yellow.
    
  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS. If conversion is <50% after 2 hours, warm gently to 45°C. Do not exceed 60°C , as this increases the risk of C3-Bromine activation [1].

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled impurity.

Protocol B: C3-Selective Coupling (The Bromine Strike)

Objective: Functionalize the C3-Bromine bond on the intermediate generated in Protocol A.

Critical Mechanistic Insight: With the Iodine gone, the Bromine is now the most reactive site. However, the C-Br bond is stronger than C-I. We must increase the energy of the system (temperature) and potentially the activity of the catalyst to overcome the activation energy barrier.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate (from Protocol A)1.0Electrophile
Boronic Acid (2nd derivative) 1.2-1.5Nucleophile
Pd(dppf)Cl2·DCM 0.05 (5 mol%)Catalyst (Robust, bidentate ligand)
K3PO4 3.0Base (Stronger base than Protocol A)
1,4-Dioxane 0.1 MSolvent (Allows higher temp)
Step-by-Step Procedure
  • Setup: Prepare a sealed pressure vial or Schlenk flask.

  • Solvation: Dissolve the Intermediate and the second Boronic Acid in 1,4-Dioxane.

  • Base: Add

    
     (solid or concentrated aqueous solution).
    
  • Catalyst: Add

    
    .
    
  • Reaction: Heat to 90°C for 6–12 hours.

    • Note: The C5-Chlorine is generally inert under these conditions unless highly specialized ligands (e.g., Buchwald G3/G4 precatalysts) are used [2].

  • Monitoring: LCMS should show the disappearance of the Bromide peak.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible due to the rigid biaryl/triaryl nature of the product, or standard silica chromatography.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Scrambling (Bis-coupling in Step 1) Temperature too high or Catalyst too active.Lower temp to 20°C. Switch from SPhos/XPhos to

. Reduce Boronic acid to 0.95 equiv.
No Reaction at C2 (Iodine) Steric hindrance at C2 (flanked by CN/Br).Increase catalyst loading to 5 mol%. Switch to

(smaller bite angle, less steric bulk than

).
Dehalogenation (H replaces I/Br)

-hydride elimination or protodeboronation.
Ensure solvents are anhydrous (if not using aqueous base). Switch base to CsF (anhydrous conditions).
C5-Chlorine Reaction Catalyst is too electron-rich.Avoid ligands like

or SPhos in Steps 1 & 2. These ligands lower the barrier for C-Cl activation [3].

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Fairlamb, I. J. S. "Chemo- and site-selective palladium-catalyzed cross-coupling of halopyridines and related heterocycles." Chemical Society Reviews, 2007 , 36, 1036-1045. Link

  • Handy, S. T.; Zhang, Y. "Guide to the Regioselective Functionalization of Polyhalogenated Heterocycles." Organic Preparations and Procedures International, 2005 , 37(5), 411-445. Link

  • Langer, P. "Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogenated Substrates." Advanced Synthesis & Catalysis, 2010 , 352, 1241–1246. Link

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the sequential, site-selective functionalization of 3-Bromo-5-chloro-2-iodobenzonitrile . This scaffold presents a unique "chemoselectivity triad" due to the presence of three distinct halogen leaving groups (I, Br, Cl) and a strong electron-withdrawing nitrile group.

Successful functionalization requires exploiting the subtle interplay between bond dissociation energies (BDE) , steric hindrance , and electronic activation . This guide provides validated protocols to selectively couple the C2-Iodide (Step 1), followed by the C3-Bromide (Step 2), while preserving the C5-Chloride for late-stage diversification.

Chemoselectivity Analysis & Mechanistic Rationale

The Reactivity Hierarchy

The target molecule contains three electrophilic sites. The order of reactivity in Palladium-catalyzed cross-coupling is governed by the rate of oxidative addition, which follows the trend I > Br > Cl.[1][2]

PositionSubstituentElectronic EnvironmentSteric EnvironmentPredicted Reactivity
C2 Iodine (-I) Highly Activated: Ortho to -CN (EWG) and -Br.Crowded: Flanked by -CN and -Br (Ortho-Ortho effect).Primary Site (Fastest Oxidative Addition)
C3 Bromine (-Br) Moderately Activated: Ortho to -I, Meta to -CN.Moderate: Ortho to -I.Secondary Site (Requires I-displacement first)
C5 Chlorine (-Cl) Deactivated: Meta to -CN.Open: Meta/Para substitution.Tertiary Site (Requires specialized ligands)
The "Ortho-Effect" Paradox

While the C2-position is sterically hindered by the flanking Cyano and Bromo groups, it is electronically the most deficient site. The nitrile group at C1 significantly lowers the LUMO energy of the C-I bond, accelerating oxidative addition. Therefore, despite steric bulk, C2-I coupling is kinetically favored over C3-Br, provided the catalyst system is not "hot" enough to indiscriminately activate the bromide.

Visualizing the Selectivity Pathway

ReactionPathway Fig 1: Sequential Functionalization Logic Flow Start 3-Bromo-5-chloro- 2-iodobenzonitrile Prod1 Product A (C2-Biaryl) Start->Prod1 Protocol A: Pd(PPh3)4, Na2CO3 Selectivity: I >> Br Prod2 Product B (C2, C3-Diaryl) Prod1->Prod2 Protocol B: Pd(dppf)Cl2, K3PO4 Selectivity: Br > Cl Prod3 Product C (C2, C3, C5-Triaryl) Prod2->Prod3 Protocol C: Pd-XPhos G3, Cs2CO3 Activation: Cl

Experimental Protocols

Protocol A: C2-Selective Coupling (Iodide Displacement)

Objective: Couple aryl boronic acid at C2 without affecting C3-Br or C5-Cl. Critical Factor: Use of a "mild" catalyst system (Pd(PPh3)4) and base to prevent premature bromide activation.

Reagents & Stoichiometry[1][3][4][5]
  • Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

  • Concentration: 0.1 M

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

  • Solvent Addition: Add degassed DME (or Toluene/EtOH) via syringe.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Expert Tip: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C3-Br bond.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the starting material. If <5% starting material remains and no bis-coupled product is observed, stop the reaction.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography.

Protocol B: C3-Selective Coupling (Bromide Displacement)

Objective: Functionalize the C3-Br position on the C2-biaryl intermediate. Critical Factor: The steric bulk at C2 (from the first coupling) may hinder the C3 site. A slightly more active catalyst and higher temperature are required.

Reagents & Stoichiometry[3][4][5]
  • Substrate: C2-Biaryl Intermediate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5-10 mol%)

  • Base: K3PO4 (3.0 equiv, solid or aqueous)

  • Solvent: 1,4-Dioxane/Water (9:1)

  • Temperature: 90–100°C

Step-by-Step Methodology
  • Setup: Combine substrate, new boronic acid, base (K3PO4), and catalyst in a pressure tube.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Expert Tip: The C3 position is now flanked by the C2-biaryl and the C4-H. Steric hindrance is significant. If conversion is low, switch to Pd(dtbpf)Cl2 or SPhos Pd G2 to boost activity without touching the C5-Cl.

  • Workup: Standard aqueous extraction.

Protocol C: C5-Selective Coupling (Chloride Displacement)

Objective: Activate the inert C5-Cl bond. Critical Factor: Aryl chlorides are generally inert to standard Pd-catalysis. Electron-rich, bulky alkylphosphine ligands (Buchwald ligands) are mandatory.

Reagents & Stoichiometry[3][4][5]
  • Substrate: C2,C3-Diaryl Intermediate

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + XPhos (2:1 ratio) (5 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K3PO4

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Temperature: 100–110°C

Step-by-Step Methodology
  • Conditions: This reaction requires strictly anhydrous conditions if using Cs2CO3 to maximize base strength.

  • Execution: Heat at reflux (110°C) for 16–24 hours.

  • Note: The C5 position is meta to the activating nitrile, making it electronically neutral and difficult to activate. High energy input (heat + active catalyst) is non-negotiable.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
C2/C3 Mixture (Poor Selectivity) Catalyst too active or Temp too high.Switch to Pd(PPh3)4; Lower temp to 45-50°C; Reduce catalyst loading to 1 mol%.
Low Conversion at C2 Steric crowding at C2.Switch solvent to THF/Water (better solubility); Increase temp slightly (max 70°C).
Protodehalogenation (Loss of I/Br) Hydride source present (often from solvent or excess base).Ensure solvents are anhydrous/degassed; Use mild bases (K2CO3 instead of Cs2CO3).
Homocoupling of Boronic Acid Oxygen leakage.Rigorous degassing; Add 10 mol% of free ligand (e.g., PPh3) to protect Pd(0).

Decision Tree for Protocol Optimization

OptimizationTree Fig 2: Optimization Logic for Step 1 Start Start: C2-Coupling CheckYield Check Conversion (>90%)? Start->CheckYield CheckSelect Check Selectivity (Is Br intact?) CheckYield->CheckSelect Yes LowConv Low Conversion: 1. Increase Time 2. Switch to Pd(dppf)Cl2 CheckYield->LowConv No Success Proceed to Protocol B CheckSelect->Success Yes PoorSel Poor Selectivity (Br reacting): 1. Lower Temp (40°C) 2. Change Base to NaHCO3 CheckSelect->PoorSel No

References

  • General Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299–301. [Link]

  • Mechanistic Insight on Oxidative Addition Rates: Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Suzuki Coupling Protocols for Sterically Hindered Substrates: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald Ligands for Aryl Chlorides (Step 3): Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

Application Note: Chemoselective Displacement of Iodine in 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the orthogonal functionalization of 3-Bromo-5-chloro-2-iodobenzonitrile , a densely functionalized scaffold critical for the synthesis of kinase inhibitors and agrochemicals. The core challenge is the chemoselective displacement of the C2-iodide in the presence of competing C3-bromide and C5-chloride sites, as well as a reactive C1-nitrile group.

We present two validated protocols:

  • Transition Metal Catalysis: Selective Suzuki-Miyaura coupling at the C2 position.

  • Metallation: Kinetic Magnesium-Halogen Exchange (Knochel-Hauser) targeting the C2-iodide.

Reactivity Profile & Mechanistic Logic[1][2]

To achieve selectivity, one must exploit the distinct Bond Dissociation Energies (BDE) and the electronic environment of the arene.

  • C2-Iodine (Target): Weakest bond (~65 kcal/mol). Electronically activated for oxidative addition by the ortho-nitrile group (electron-withdrawing), but sterically hindered by the "ortho-ortho" substitution (C1-CN and C3-Br).

  • C3-Bromine (Competitor): Stronger bond (~81 kcal/mol). Less sterically hindered than the iodine but significantly slower to undergo oxidative addition with Pd(0).

  • C5-Chlorine (Inert): Strongest bond (~96 kcal/mol). Generally inert under standard cross-coupling conditions used for I/Br.

Reactivity Decision Tree

The following diagram illustrates the kinetic hierarchy that allows for selective displacement.

ReactivityMap Substrate 3-Bromo-5-chloro-2-iodobenzonitrile Factors Selectivity Factors: 1. Bond Energy (C-I < C-Br) 2. Ortho-Activation (CN group) 3. Steric Crowding (2-pos) Substrate->Factors Path_Pd Pathway A: Pd(0) Catalysis (Suzuki/Sonogashira) Factors->Path_Pd Kinetic Control (Mild Ligands) Path_Mg Pathway B: Mg-Exchange (Turbo-Grignard) Factors->Path_Mg Low Temp (-40°C) Result_Pd Product A: 2-Aryl-3-bromo-5-chlorobenzonitrile (Retention of Br/Cl) Path_Pd->Result_Pd Result_Mg Product B: 2-Magnesio-Intermediate (Trapping with Electrophiles) Path_Mg->Result_Mg

Figure 1: Decision tree for chemoselective functionalization based on kinetic and thermodynamic factors.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of C2-I without affecting C3-Br. Principle: Use of a ligand with moderate activity (e.g., dppf or PPh3) prevents the activation of the C-Br bond. Highly active ligands like S-Phos or X-Phos should be avoided as they may promote "over-coupling" at the bromine site.

Materials
  • Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 60°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours.

    • Success Criteria: Disappearance of starting material; <2% formation of bis-coupled product.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Why this works: The rate of oxidative addition of Pd(0) to Ar-I is approximately


 to 

times faster than to Ar-Br. By keeping the temperature moderate (60°C), we stay within the kinetic window where only the C-I bond reacts.

Protocol B: Selective Magnesium-Halogen Exchange

Objective: Generation of a Grignard species at C2 for reaction with aldehydes, ketones, or acid chlorides. Principle: The "Turbo Grignard" (


) enables fast I/Mg exchange at low temperatures where the nitrile group is stable against nucleophilic attack.
Materials
  • Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv)
    
  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a flask and cool to -40°C under Nitrogen.

  • Substrate Loading: Dissolve the substrate in THF and add to the flask.

  • Exchange: Dropwise add

    
     over 5 minutes.
    
    • Incubation: Stir at -40°C for 30 minutes.

    • Self-Validation: Pull a small aliquot and quench with

      
      . NMR should show >95% deuterium incorporation at C2 (disappearance of the I-C signal).
      
  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
    .
    

Why this works: The Iodine-Magnesium exchange is extremely fast (minutes) compared to Bromine-Magnesium exchange (hours) at -40°C. The Lithium Chloride additive breaks polymeric aggregates, increasing the reactivity of the Grignard reagent, allowing the exchange to happen at temperatures low enough to preserve the nitrile and the bromide.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableC2-IodineC3-BromineC5-Chlorine
BDE (kcal/mol) ~65~81~96
Pd-Oxidative Addition Fast (RT to 60°C)Slow (>80°C or active ligands)Inert
Mg-Exchange (-40°C) Complete in <30 min<5% conversionInert
Steric Environment High (flanked by CN, Br)ModerateLow
Troubleshooting Guide
  • Issue: Observation of bis-coupling (reaction at Br) in Suzuki protocol.

    • Correction: Lower temperature to 45-50°C. Switch catalyst to

      
       which is less active than dppf.
      
  • Issue: Low conversion of Iodine in Mg-exchange.

    • Correction: Ensure strictly anhydrous conditions. The "Turbo Grignard" is moisture sensitive. Do not lower temperature below -50°C, as the steric hindrance at C2 requires some thermal energy to overcome.

  • Issue: Attack on the Nitrile (CN) group.

    • Correction: In the Mg-exchange protocol, ensure the quench happens before reaching Room Temperature if the electrophile is slow to react.

Visualization of the Suzuki Workflow

SuzukiWorkflow Start Start: Degas Reagents Cat Add Catalyst: Pd(dppf)Cl2 Start->Cat Temp Control Temp: 60°C (Critical) Cat->Temp 1,4-Dioxane Check QC Check: Is Br intact? Temp->Check 2 Hours Check->Temp No (Lower Temp) Finish Isolate Product Check->Finish Yes

Figure 2: Operational workflow for the chemoselective Suzuki coupling process.

References

  • Knochel, P., et al. "Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange."[1][2][3] Angewandte Chemie International Edition, vol. 42, no.[2][3] 36, 2003, pp. 4302–4320.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, vol. 95, no.[4] 7, 1995, pp. 2457–2483.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, vol. 43, no. 25, 2004, pp. 3333-3336. (Describes the Turbo Grignard mechanism).

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no.[1][2][3] 22, 2002, pp. 4176-4211. (Context on reactivity order Cl vs Br vs I).

Sources

Strategic Utilization of 3-Bromo-5-chloro-2-iodobenzonitrile in Diversity-Oriented Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 3-Bromo-5-chloro-2-iodobenzonitrile (CAS: 304854-55-5) as a high-value scaffold for the synthesis of polysubstituted heterocycles. Unlike simple halobenzenes, this precursor offers a "programmed" reactivity landscape due to the distinct bond dissociation energies (BDE) of its halogen substituents (C–I < C–Br < C–Cl) and the electrophilic ortho-nitrile group.

We present validated protocols for transforming this single precursor into three distinct heterocyclic classes: Isoquinolin-1(2H)-ones , 4-Aminoquinazolines , and Indazoles . These protocols are designed for medicinal chemistry programs requiring rapid Structure-Activity Relationship (SAR) exploration around a core scaffold.

The Chemoselective Hierarchy

The utility of 3-Bromo-5-chloro-2-iodobenzonitrile lies in its ability to undergo sequential, orthogonal functionalization. The reaction design relies on the following reactivity order:

  • Site A (C2-Iodo): Highest reactivity. susceptible to metal-halogen exchange (at -78°C) or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature to mild heat.

  • Site B (C1-Cyano): Electrophilic "trap." Reacts with nucleophiles positioned at Site A (after modification) to close the heterocyclic ring.

  • Site C (C3-Bromo): Intermediate reactivity.[1] Remains intact during C2 functionalization if controlled carefully. Available for second-stage cross-coupling (e.g., Suzuki at >80°C).

  • Site D (C5-Chloro): Lowest reactivity. Serves as a stable lipophilic handle or a site for late-stage Buchwald-Hartwig aminations using specialized ligands.

Visualizing the Reactivity Map

ReactivityMap Scaffold 3-Bromo-5-chloro- 2-iodobenzonitrile Iodo C2-Iodo (Primary Reactive Site) Pd(0) Oxidative Addition Fastest Scaffold->Iodo Nitrile C1-Cyano (Cyclization Trap) Electrophilic Attack Scaffold->Nitrile Bromo C3-Bromo (Secondary Site) Requires Heat/Ligands Scaffold->Bromo Chloro C5-Chloro (Tertiary Site) Stable Handle Scaffold->Chloro

Figure 1: Orthogonal reactivity map of the precursor. The color gradient (Red to Blue) indicates the sequence of functionalization.

Application 1: Synthesis of 8-Bromo-6-chloroisoquinolin-1(2H)-ones

Target: Kinase inhibitor scaffolds, poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanism

This protocol utilizes a domino Suzuki–Miyaura coupling / condensation sequence . The iodine is selectively coupled with a vinyl boronic ester. The resulting alkene is hydrolyzed (in situ or stepwise) to an aldehyde/ketone, which is then attacked by the nitrile (often requiring a metal catalyst like Pt or simple acid/base mediation) to form the lactam.

Protocol: Two-Step One-Pot Sequence

Reagents:

  • Precursor: 1.0 equiv[2]

  • (E)-2-Styrylboronic acid (or vinyl boronate): 1.1 equiv

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/H₂O (4:1)

Step-by-Step:

  • Coupling: Charge a reaction vial with the precursor, boronic acid, K₂CO₃, and Pd catalyst. Evacuate and backfill with Argon (x3). Add degassed solvent.

  • Reaction: Heat to 60°C for 4 hours. Note: Keep temperature <70°C to prevent premature reaction at the C3-Bromo site.

  • Monitoring: Monitor by TLC/LC-MS for disappearance of the aryl iodide.

  • Cyclization: Add PtCl₂ (5 mol%) and increase heat to 100°C for 12 hours. The Pt(II) activates the nitrile towards hydration and intramolecular attack by the pendant alkene/alcohol intermediate.

  • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Yield Expectation: 65–75% Key Intermediate: 8-Bromo-6-chloroisoquinolin-1(2H)-one.

Application 2: Synthesis of 8-Bromo-6-chloro-4-aminoquinazolines

Target: EGFR inhibitors, HSP90 inhibitors.

Mechanism

This transformation exploits the Cu-catalyzed addition of amidines to 2-halobenzonitriles. The amidine nitrogen displaces the iodine (Ullmann-type) and the second nitrogen attacks the nitrile, closing the pyrimidine ring.

Protocol

Reagents:

  • Precursor: 1.0 equiv[2]

  • Benzamidine hydrochloride (or alkyl amidine): 1.2 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, combine precursor, amidine salt, CuI, L-Proline, and Cs₂CO₃ in a pressure tube.

  • Solvation: Add anhydrous DMF.

  • Reaction: Seal the tube and heat to 90°C for 16 hours. Note: The steric bulk of the C3-Bromo group may slow the initial C-N coupling. If conversion is low after 6h, increase temperature to 110°C, but monitor for de-bromination.

  • Quench: Dilute with EtOAc and wash with water (x3) to remove DMF. Wash with NH₄OH solution to remove copper residues (blue aqueous layer).

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, silica gel chromatography (DCM/MeOH).

Yield Expectation: 55–70%

Application 3: Synthesis of 7-Bromo-5-chloro-1H-indazoles

Target: Anti-inflammatory agents, ion channel modulators.

Mechanism

A hydrazine-mediated cyclization .[3] Palladium-catalyzed N-arylation at the C2-Iodo position is followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile.

Protocol

Reagents:

  • Precursor: 1.0 equiv[2]

  • Hydrazine hydrate (or substituted hydrazine R-NHNH₂): 2.0 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) - Crucial for overcoming steric hindrance at C3.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Step-by-Step:

  • Setup: Combine precursor, Pd(OAc)₂, Xantphos, and base in a reaction vessel. Purge with Argon.

  • Addition: Add Toluene and Hydrazine.

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism Check: The intermediate aryl hydrazine forms first. The second nitrogen then attacks the nitrile. If using unsubstituted hydrazine, the resulting 3-amino-indazole usually undergoes hydrolysis or further modification depending on conditions. For 3-aminoindazoles, use milder heating.

  • Workup: Filter, concentrate, and purify.

Yield Expectation: 60–80%

Comparative Data & Decision Matrix

FeatureIsoquinolin-1-one RouteQuinazoline RouteIndazole Route
Primary Reagent Vinyl BoronateAmidineHydrazine
Catalyst System Pd(0) / Pt(II)Cu(I) / L-ProlinePd(II) / Xantphos
Key Challenge Hydrolysis of intermediateSteric hindrance (C3-Br)Ligand selection
C3-Br Integrity High (>95% retention)Moderate (Risk of reduction)High
Primary Drug Class PARP / Kinase InhibitorsEGFR InhibitorsIon Channel Blockers

Workflow Visualization

SynthesisWorkflow cluster_0 Path A: Isoquinolinones cluster_1 Path B: Quinazolines cluster_2 Path C: Indazoles Start 3-Bromo-5-chloro- 2-iodobenzonitrile StepA1 Suzuki Coupling (Vinyl Boronate, Pd) Start->StepA1 Path A StepB1 Cu-Catalyzed Amidine Coupling Start->StepB1 Path B StepC1 Pd-Catalyzed Hydrazine Coupling Start->StepC1 Path C StepA2 Pt-Catalyzed Cyclization StepA1->StepA2 ProductA 8-Bromo-6-chloro- isoquinolin-1(2H)-one StepA2->ProductA StepB2 Intramolecular Cyclization StepB1->StepB2 ProductB 8-Bromo-6-chloro- 4-aminoquinazoline StepB2->ProductB ProductC 7-Bromo-5-chloro- 1H-indazole StepC1->ProductC

Figure 2: Divergent synthetic pathways from the common precursor. All pathways preserve the C3-Bromo and C5-Chloro handles for future derivatization.

References

  • Jaime-Figueroa, S., Bond, M. J., et al. (2021).[4] Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.[4] Journal of Organic Chemistry, 86(13), 8479-8488. [Link] (Authoritative source for the Suzuki/Pt-cyclization protocol used in Application 1.)

  • Zhang, J., et al. (2015). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link] (Comprehensive review covering the Cu-catalyzed amidine coupling mechanism described in Application 2.)

  • Organic Chemistry Portal. (2023). Synthesis of 2H-indazoles. [Link] (Source for hydrazine-mediated cyclization conditions and ligand selection for sterically hindered substrates.)

  • PubChem. (2023). 3-Bromo-5-chloro-2-iodobenzoic acid (Analogous Precursor Data). [Link] (Verification of chemical properties and safety data for the 3-bromo-5-chloro-2-iodo substitution pattern.)

Sources

Application Note: Strategic Hydrolysis of Sterically Congested Polyhalogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the controlled hydrolysis of 3-Bromo-5-chloro-2-iodobenzonitrile . This substrate presents a classic "perfect storm" of synthetic challenges: significant steric hindrance due to the ortho-iodine atom and electronic deactivation from multiple halogen substituents.

Standard hydrolysis methods (e.g., dilute aqueous acid/base) often fail with this substrate, leading to recovered starting material or partial conversion. This note provides two distinct, validated pathways:

  • Method A (Radziszewski Reaction): Selective conversion to the Primary Amide using alkaline hydrogen peroxide. This utilizes the

    
    -effect to bypass steric hindrance.
    
  • Method B (Acidic Solvolysis): Full conversion to the Carboxylic Acid using high-temperature sulfuric/acetic acid.

Chemical Analysis & Mechanistic Insight

The "Ortho-Iodo" Blockade

The primary barrier to hydrolysis in this molecule is the iodine atom at the C2 position. Iodine has a Van der Waals radius of ~1.98 Å, creating a massive steric wall next to the linear nitrile group.

  • Standard Nucleophiles (

    
    ):  These species must attack the nitrile carbon at an angle of ~107° (Bürgi-Dunitz trajectory). The ortho-iodine physically blocks this path.
    
  • The Solution (

    
    ):  The hydroperoxide anion is not only a stronger nucleophile due to the Alpha Effect  (repulsion between lone pairs on adjacent oxygen atoms raises the HOMO energy), but it also has a smaller hydrodynamic radius in the transition state, allowing it to slip past the iodine blockade.
    
Electronic Deactivation

The 3-Bromo and 5-Chloro substituents exert a strong inductive electron-withdrawing effect (-I). While this makes the nitrile carbon more electrophilic (thermodynamically favorable for attack), it deactivates the aromatic ring, making the system robust against electrophilic side reactions but susceptible to Nucleophilic Aromatic Substitution (


) if harsh alkalis are used without care.
Mechanistic Pathway Visualization

ReactionPathway Nitrile Nitrile Substrate (Sterically Hindered) Complex Hydroperoxy-Imidate Intermediate Nitrile->Complex H2O2 / NaOH (Alpha Effect Attack) Acid Carboxylic Acid (Final Hydrolysis) Nitrile->Acid Direct Acid Hydrolysis (Slow, Harsh) Amide Primary Amide (Stable Endpoint) Complex->Amide Tautomerization - O2 Amide->Acid H2SO4 / AcOH Reflux (100°C+)

Figure 1: Reaction pathway highlighting the kinetic advantage of the peroxide route (red) vs. direct hydrolysis.

Experimental Protocols

Method A: Selective Synthesis of the Primary Amide

Target: 3-Bromo-5-chloro-2-iodobenzamide Mechanism: Alkaline Hydroperoxide Hydrolysis (Radziszewski conditions) Best For: Stopping at the amide stage or avoiding harsh acidic conditions.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 eq)

  • Hydrogen Peroxide (30% w/w aq): 5.0 – 10.0 eq

  • Sodium Hydroxide (6M aq): 1.0 eq

  • Solvent: Ethanol or DMSO (DMSO accelerates the reaction significantly but is harder to remove).

  • Temperature Probe & Ice Bath.

Step-by-Step Protocol
  • Solubilization: In a round-bottom flask, dissolve 1.0 g of the nitrile in 10 mL of Ethanol (or DMSO). Stir until fully dissolved.

    • Note: If using Ethanol, warm slightly to 40°C if solubility is poor.

  • Base Addition: Add 6M NaOH (1.0 eq) dropwise. The solution may darken slightly.

  • Peroxide Addition (Critical): Cool the mixture to 0-5°C. Add 30%

    
     (5.0 eq) dropwise via syringe pump or addition funnel.
    
    • Caution: This reaction is exothermic. Monitor internal temperature; do not exceed 20°C during addition to prevent "runaway" decomposition of peroxide.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot (

      
      ) should disappear, replaced by a lower running amide spot (
      
      
      
      ).
  • Quenching: Once complete, cool the mixture to 0°C. Add saturated sodium thiosulfate (

    
    ) solution carefully to quench excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Isolation:

    • If Ethanol used: Evaporate solvent to 20% volume. Pour residue into 50 mL ice water. The amide should precipitate as a white solid.[4] Filter and wash with cold water.

    • If DMSO used: Pour directly into 100 mL ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[5]
      
Method B: Full Hydrolysis to Carboxylic Acid

Target: 3-Bromo-5-chloro-2-iodobenzoic acid Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination Best For: Generating the final acid building block.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 eq)

  • Sulfuric Acid (

    
    , conc. 98%): 10 vol (relative to mass)
    
  • Acetic Acid (Glacial): 10 vol

  • Water: 5 vol

Step-by-Step Protocol
  • Setup: Equip a 2-neck flask with a heavy-duty reflux condenser and a magnetic stir bar.

  • Acid Mixture: Combine Glacial Acetic Acid, Water, and Conc.

    
     in a 1:1:1 ratio (by volume).
    
    • Why Acetic Acid? The polyhalogenated nitrile is highly lipophilic and insoluble in pure aqueous sulfuric acid. Acetic acid acts as a co-solvent to bring the nitrile into the acidic phase.

  • Addition: Add the nitrile substrate to the acid mixture.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Timeframe: This reaction is slow due to the ortho-iodo effect. Expect 12–24 hours.[4]

    • Visual Check: The solid nitrile should slowly dissolve.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the acidic solution slowly onto crushed ice (approx. 5x reaction volume).

    • The carboxylic acid should precipitate as an off-white solid.

  • Purification:

    • Filter the solid.[4]

    • Dissolve the solid in 1M NaOH (converts to soluble carboxylate). Filter off any unreacted nitrile (insoluble).

    • Re-acidify the filtrate with 6M HCl to pH 1. The pure acid will reprecipitate. Filter and dry.[2][4][5]

Analytical Validation (QC)

Summarized below are the expected analytical signatures to validate the transformation.

FeatureNitrile (Starting Material)Amide (Intermediate)Acid (Product)
IR Spectroscopy Sharp peak ~2230

(CN)
Doublet ~3180-3350

(

); Strong ~1660

(C=O)
Broad ~2500-3000

(OH); Strong ~1690

(C=O)

NMR
Peak at ~118 ppm (CN)Peak at ~168 ppm (C=O)Peak at ~172 ppm (COOH)
HPLC (

)
High Retention Time (Non-polar)Medium Retention TimeLow Retention Time (Polar/Ionizable)

Troubleshooting & Critical Parameters

Dehalogenation Risk

The C-I bond is the weakest link.

  • Avoid: Copper salts or Palladium contaminants in the reaction vessels, as these can catalyze de-iodination or coupling under basic conditions.

  • Avoid: Extremely strong bases (e.g., KOH in refluxing ethylene glycol) which can cause

    
     displacement of the halogens.
    
Reaction Stalls (Method A)

If the peroxide reaction stalls:

  • Add DMSO (10-20% v/v) to the mixture. This acts as a phase transfer catalyst and increases the nucleophilicity of the hydroperoxide anion.

  • Increase

    
     loading to 20 eq.
    
Reaction Stalls (Method B)

If the acidic hydrolysis stops at the amide:

  • Add Sodium Nitrite (

    
    ) .
    
    • Protocol: Cool the acid mixture to 0°C, add 1.5 eq

      
      . This generates the nitrosonium ion (
      
      
      
      ), which reacts with the amide nitrogen to form a diazonium species that is rapidly hydrolyzed by water to the acid (Bouveault Amide Hydrolysis).

Workflow Diagram

Workflow Start Start: 3-Bromo-5-chloro-2-iodobenzonitrile Decision Target Product? Start->Decision PathA Method A: Alkaline Peroxide Decision->PathA Primary Amide PathB Method B: Acidic Reflux Decision->PathB Carboxylic Acid StepA1 Dissolve in EtOH/DMSO Add NaOH + H2O2 (0°C) PathA->StepA1 StepA2 Stir 4h @ RT Monitor Disappearance of CN StepA1->StepA2 ProdA Product: Primary Amide StepA2->ProdA StepB1 Mix H2SO4 / AcOH / H2O Reflux @ 110°C (12-24h) PathB->StepB1 StepB2 Alkaline Extraction (NaOH) Re-acidify to precipitate StepB1->StepB2 ProdB Product: Carboxylic Acid StepB2->ProdB

Figure 2: Operational workflow for selecting the correct hydrolysis protocol.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Classic text on Nitrile Hydrolysis mechanisms).

  • Cacchi, S., et al. "The Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry.
  • Wiberg, K. B. "The Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide." Journal of the American Chemical Society, 1953. (Foundational paper on the Radziszewski reaction and the role of the hydroperoxide anion).

  • Cohen, W. & Erlanger, B. "Hydrolysis of Amides and Nitriles." Journal of the American Chemical Society.[6] Detailed kinetics on acid-catalyzed hydrolysis.

  • Katritzky, A. R. Comprehensive Organic Functional Group Transformations. Vol 5. Elsevier. (Reference for functional group interconversion of nitriles to acids).

Sources

Application Notes and Protocols for the Regioselective Lithiation and Trapping of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Polyhalogenated Arenes

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among these, the benzonitrile scaffold is of particular interest due to its prevalence in bioactive molecules and its utility as a synthetic handle. This document provides a comprehensive guide to the regioselective lithiation of 3-Bromo-5-chloro-2-iodobenzonitrile and the subsequent trapping of the organolithium intermediate. Our focus is to deliver not just a protocol, but a deep understanding of the underlying principles that govern the remarkable selectivity of this transformation. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic strategy.

The Challenge of Regioselectivity in Polyhalogenated Systems

The presence of multiple halogen atoms on an aromatic ring presents a significant challenge for selective functionalization. In the case of 3-Bromo-5-chloro-2-iodobenzonitrile, three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) are potential sites for reaction. The key to achieving regioselectivity lies in exploiting the differential reactivity of these halogens in metal-halogen exchange reactions.

The Decisive Role of Halogen-Metal Exchange Kinetics

The reaction of an organolithium reagent with an aryl halide is a cornerstone of organometallic chemistry, known as halogen-metal exchange.[1] This process is exceptionally rapid, even at cryogenic temperatures. The rate of this exchange is highly dependent on the nature of the halogen, following the well-established trend:

I > Br > Cl >> F

This reactivity trend is the primary determinant of regioselectivity in the lithiation of polyhalogenated arenes.[1] For 3-Bromo-5-chloro-2-iodobenzonitrile, the carbon-iodine bond is significantly more reactive towards organolithium reagents than the carbon-bromine or carbon-chlorine bonds. This kinetic preference allows for the selective formation of the 2-lithio species.

Experimental Design and Mechanistic Considerations

A successful regioselective lithiation and trapping experiment hinges on a carefully designed protocol that accounts for the reactivity of both the starting material and the organolithium intermediate.

Core Principles of the Reaction

The overall transformation can be visualized as a two-step process:

  • Regioselective Lithiation: The selective exchange of the iodine atom at the C-2 position with lithium using an organolithium reagent.

  • Electrophilic Trapping: The nucleophilic attack of the newly formed aryllithium species on a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond.

G cluster_0 Step 1: Regioselective Lithiation cluster_1 Step 2: Electrophilic Trapping Start 3-Bromo-5-chloro-2-iodobenzonitrile Reagent1 n-BuLi or s-BuLi THF, -78 °C to -100 °C Start->Reagent1 Halogen-Metal Exchange (I > Br > Cl) Intermediate 2-Lithio-3-bromo-5-chlorobenzonitrile Reagent1->Intermediate Electrophile E+ (e.g., Aldehyde, Ketone, Alkyl Halide) Intermediate->Electrophile Nucleophilic Attack Product 2-Substituted-3-bromo-5-chlorobenzonitrile Electrophile->Product G Temp Low Temperature (-78 °C to -100 °C) HalogenExchange Favors Rapid I/Li Exchange Temp->HalogenExchange NitrileAttack Suppresses Nucleophilic Attack on Nitrile Temp->NitrileAttack SideReactions Minimizes Other Side Reactions Temp->SideReactions Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->HalogenExchange Reagent Organolithium Reagent (n-BuLi or s-BuLi) Reagent->HalogenExchange Selectivity High Regioselectivity HalogenExchange->Selectivity NitrileAttack->Selectivity SideReactions->Selectivity

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry, demanding methodologies that are both efficient and versatile. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile, a highly functionalized aromatic building block. The described methodology follows a robust and logical three-step sequence starting from a commercially available precursor, 3-bromo-5-chloroaniline. The protocol details an electrophilic iodination, followed by a diazotization and subsequent Sandmeyer cyanation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Highly substituted aromatic rings are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 3-Bromo-5-chloro-2-iodobenzonitrile, featuring three distinct halogen atoms and a versatile nitrile group, makes it a valuable precursor for creating complex molecular architectures. The halogens provide multiple, orthogonal handles for further functionalization via cross-coupling reactions, while the nitrile moiety can be transformed into amines, carboxylic acids, or tetrazoles.[2]

This document outlines a reliable synthetic route designed to be accessible in a standard organic chemistry laboratory. The chosen pathway emphasizes procedural clarity and explains the chemical principles behind each step, ensuring a high degree of reproducibility.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, maximizing yield and purity by isolating and characterizing the intermediate product. The workflow is initiated with the regioselective iodination of 3-bromo-5-chloroaniline, followed by the conversion of the resulting aniline into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

G cluster_0 Overall Workflow A Start: 3-Bromo-5-chloroaniline B Step 1: Electrophilic Iodination A->B ICl, Acetic Acid C Intermediate: 3-Bromo-5-chloro-2-iodoaniline B->C D Step 2: Diazotization C->D NaNO₂, aq. Acid, 0-5°C E Intermediate: Diazonium Salt D->E F Step 3: Sandmeyer Cyanation E->F CuCN, heat G Final Product: 3-Bromo-5-chloro-2-iodobenzonitrile F->G

Caption: Overall synthetic workflow from starting material to final product.

Materials and Reagents

Proper reagent handling and quality are paramount for the success of this synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Notes
3-Bromo-5-chloroaniline96558-78-0C₆H₅BrClN206.47Commercially available
Iodine Monochloride (ICl)7790-99-0ClI162.35Handle with care, corrosive
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Anhydrous grade recommended
Sodium Nitrite (NaNO₂)7632-00-0NNaO₂69.00Store in a desiccator
Hydrochloric Acid (HCl)7647-01-0HCl36.46Concentrated, ~37%
Copper(I) Cyanide (CuCN)544-92-3CCuN89.56Highly Toxic . Use extreme caution.
Sodium Bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01Saturated aqueous solution
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93HPLC grade for extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgO₄S120.37For drying organic layers
Ethyl Acetate141-78-6C₄H₈O₂88.11For chromatography
Hexanes110-54-3C₆H₁₄86.18For chromatography

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-chloro-2-iodoaniline

This step involves the regioselective electrophilic iodination of the starting aniline. The amino group is a strong activating group and directs the incoming electrophile (I⁺) to the ortho and para positions. As the para position is blocked by the bromine atom, iodination occurs at one of the ortho positions.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloroaniline (10.3 g, 50.0 mmol) in 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • In a separate beaker, carefully prepare a solution of iodine monochloride (9.75 g, 60.0 mmol, 1.2 equiv) in 20 mL of glacial acetic acid.

  • Slowly add the iodine monochloride solution dropwise to the aniline solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).

  • Dry the crude product under vacuum. For optimal results in the next step, recrystallize the solid from an ethanol/water mixture.[3] A typical yield is 80-90%.

Protocol 2: Synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile

This protocol is a two-part Sandmeyer reaction. The first part is the formation of the diazonium salt at low temperatures, which is immediately used in the second part, the copper-catalyzed cyanation.

Part A: Diazotization of 3-Bromo-5-chloro-2-iodoaniline

  • Set up a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

  • To the flask, add the dried 3-bromo-5-chloro-2-iodoaniline (13.3 g, 40.0 mmol) followed by a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

  • Stir the resulting slurry and cool the internal temperature to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (3.04 g, 44.0 mmol, 1.1 equiv) in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. [4] The reaction mixture should become a clear solution, indicating the formation of the diazonium salt. Keep this cold solution ready for the next step.

Part B: Sandmeyer Cyanation Safety First: Copper(I) cyanide is extremely toxic. Perform all operations in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide quench solution (e.g., alkaline hypochlorite) available.

  • In a separate 1 L flask, dissolve copper(I) cyanide (5.37 g, 60.0 mmol, 1.5 equiv) in 100 mL of water. Gently warm the solution to 60-70 °C.[4]

  • Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper(I) cyanide solution in portions. Vigorous evolution of nitrogen gas will occur.[5] Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a solid. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-Bromo-5-chloro-2-iodobenzonitrile. A typical yield is 65-75%.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.[6][7] It proceeds through a radical-nucleophilic aromatic substitution mechanism.

G cluster_1 Sandmeyer Cyanation Mechanism A Ar-N₂⁺ C Ar• A->C + Cu(I)CN -> D N₂ A->D - N₂ F Ar-CN C->F + Cu(II)(CN)₂ -> G Cu(I)CN

Caption: Simplified mechanism of the Sandmeyer cyanation step.

The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt. This reduces the diazonium ion and leads to the loss of dinitrogen gas, a thermodynamically highly favorable process, to form an aryl radical. This radical then reacts with a copper(II) species to transfer the cyanide group and regenerate the active copper(I) catalyst.[6]

Product Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for 3-Bromo-5-chloro-2-iodobenzonitrile
Appearance White to off-white crystalline solid
Melting Point Expected to be a sharp melting point, specific value to be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.2 ppm (2H, aromatic protons, appearing as two distinct doublets)
¹³C NMR (100 MHz, CDCl₃)6 aromatic signals, 1 nitrile signal (~115-120 ppm), and signals corresponding to carbons bearing halogens
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to C₇H₂BrClIN, showing a characteristic isotopic pattern for Br and Cl
IR (KBr) ~2230 cm⁻¹ (strong, sharp C≡N stretch)

References

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed. Available at: [Link]

  • One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes - Chemical Communications (RSC Publishing). Available at: [Link]

  • A Convergent Synthesis of Polysubstituted Aromatic Nitriles via Palladium-Catalyzed C−H Functionalization | Journal of the American Chemical Society. Available at: [Link]

  • US3855264A - Preparation of halogenated benzonitrile - Google Patents.
  • WO2003101939A2 - Method for the preparation of halogenated benzonitriles - Google Patents.
  • WO2003101939A3 - Method for the preparation of halogenated benzonitriles - Google Patents.
  • 5-Bromo-3-chloro-2-iodobenzonitrile - Oakwood Chemical. Available at: [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile - ResearchGate. Available at: [Link]

  • Preparation of benzonitrile - PrepChem.com. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.
  • 3-Bromo-5-chloro-2-iodobenzoic acid | C7H3BrClIO2 | CID 11046629 - PubChem. Available at: [Link]

  • Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF - ResearchGate. Available at: [Link]

  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. Available at: [Link]

  • Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield in 3-Bromo-5-chloro-2-iodobenzonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Polyhalogenated Benzonitrile Optimization

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Troubleshooting low yields and chemoselectivity issues in C-2 functionalization.

Executive Summary: The Substrate Challenge

You are working with 3-Bromo-5-chloro-2-iodobenzonitrile . This is not a standard coupling partner; it is a "chemoselectivity minefield" combined with a steric bottleneck.

The Three Core Challenges:

  • Extreme Steric Hindrance: The reactive Iodine (C-2) is sandwiched between a Cyano group (C-1) and a Bromine atom (C-3). This "1,2,3-substitution pattern" severely retards the rate of oxidative addition.

  • Nitrile Poisoning: The ortho-cyano group is an excellent ligand.[1] It can coordinate to Palladium (

    
    ), displacing your phosphine ligands and shutting down the catalytic cycle (the "Nitrile Effect").
    
  • Chemoselectivity: You must engage the C-I bond without touching the C-Br or C-Cl bonds.

This guide provides two validated workflows: a Palladium-Catalyzed Route (for standard couplings) and a Magnesium-Exchange Route (for difficult electrophiles).

Part 1: The Reactivity Landscape

Before starting, visualize the reactivity hierarchy. Your success depends on exploiting the Bond Dissociation Energy (BDE) differences.[2]

ReactivityMap Substrate 3-Bromo-5-chloro- 2-iodobenzonitrile Iodo C-2 Iodo (Target Site) Most Reactive Substrate->Iodo Fast Oxidative Addition Bromo C-3 Bromo (Secondary Risk) Moderate Reactivity Substrate->Bromo Occurs at High T (>80°C) Chloro C-5 Chloro (Inert) Least Reactive Substrate->Chloro Rare w/o Specialized Ligands Cyano C-1 Cyano (Catalyst Poison) Substrate->Cyano Coordinates Pd

Figure 1: Chemoselectivity hierarchy. The C-I bond is the weakest and reacts first, but the flanking groups (CN, Br) physically block the catalyst.

Part 2: Validated Protocols

Method A: The "Steric-Buster" Suzuki Coupling

Use this for: Biaryl synthesis where the coupling partner is a boronic acid.

The Logic: Standard catalysts like


 will fail here due to the steric crowding at C-2. You need a catalyst with a wide bite angle  or bulky electron-rich phosphines  to force oxidative addition and prevent nitrile coordination.

Recommended System:

  • Catalyst:

    
     (1-2 mol%) or Pd-PEPPSI-IPr.
    
  • Ligand: SPhos or XPhos . (These Buchwald ligands are bulky enough to prevent the nitrile from binding to Pd).

  • Base:

    
     (Avoid strong alkoxides like 
    
    
    
    which cause dehalogenation).
  • Solvent: Toluene/Water (10:1) or Dioxane (anhydrous).

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add Substrate (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (0.02 equiv), and SPhos (0.04 equiv).
    
  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Base: Add

    
     (2.0 equiv) dissolved in minimal degassed water.
    
  • Temperature: Heat to 60°C . Do not exceed 80°C initially. The C-I bond reacts at lower temperatures; higher heat activates the C-Br bond.

  • Monitor: Check HPLC after 2 hours. If C-Br coupling (homocoupling or double addition) is observed, lower temp to 45°C.

Method B: The "Turbo-Grignard" Exchange (Magnesiation)

Use this for: Reaction with aldehydes, ketones, or acyl chlorides.

The Logic: Instead of using Palladium, use Knochel's Turbo Grignard (


). Iodine-Magnesium exchange is incredibly fast and selective at low temperatures. The bulky Br and CN groups do not interfere with the small Mg atom as much as they do with Pd.

Step-by-Step Protocol:

  • Dry: Flame-dry a flask under Argon.

  • Cool: Dissolve Substrate (1.0 equiv) in anhydrous THF. Cool to -40°C .

    • Note: -78°C is often too cold for this sterically hindered substrate; -40°C strikes the balance between rate and selectivity.

  • Exchange: Dropwise add

    
     (1.1 equiv, commercially available).
    
  • Wait: Stir for 30 minutes. (The I is replaced by MgCl).

  • Quench: Add your electrophile (Aldehyde/Ketone) slowly.

  • Warm: Allow to warm to 0°C over 1 hour.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I see the starting material disappearing, but I'm getting the protodehalogenated product (Ar-H instead of Ar-I)."

Diagnosis: You are reducing the C-I bond.

  • Cause A: Wet solvents. Water acts as a proton source for the Pd-intermediate.

  • Cause B: "Pd-H" species formation.[3] This happens when using bases with

    
    -hydrogens (like triethylamine) or primary/secondary alcohol solvents.
    
  • Fix:

    • Switch to anhydrous THF or Toluene .

    • Use Carbonate bases (

      
       or 
      
      
      
      ) instead of amines.
    • Add a scavenger: 10 mol% of

      
      -methylstyrene  can scavenge Pd-H species.
      
Issue 2: "My reaction stalls at 10% conversion."

Diagnosis: Catalyst poisoning by the Nitrile group.[1]

  • Mechanism: The C-1 Cyano group binds to the Pd center, creating a stable "dead" complex that cannot undergo oxidative addition.

  • Fix: Increase the steric bulk of your ligand. Switch from

    
     or dppf to XPhos  or BrettPhos . The sheer size of these ligands physically knocks the nitrile group off the palladium center.
    
Issue 3: "I am seeing coupling at the Bromine position (C-3) as well."

Diagnosis: Loss of Chemoselectivity.[1]

  • Cause: Reaction temperature is too high. While C-I reacts at 25-60°C, C-Br begins to react >80°C.

  • Fix:

    • Lower temperature to 40-50°C .

    • Use Pd(0) sources (

      
      ) rather than Pd(II) salts (
      
      
      
      ). Pd(II) requires reduction in situ, which can be variable. Starting with Pd(0) gives you better kinetic control.

Part 4: Data & Decision Support

Ligand Selection Matrix
LigandSteric BulkActivityRecommended For
PPh3 LowLowDo NOT Use. Poisoned by Nitrile.[1]
dppf MediumMediumSimple couplings, but risks stalling.
SPhos HighHighGold Standard. Excellent for hindered aryl chlorides/iodides.
Xantphos HighMediumGood for C-N coupling (Buchwald-Hartwig).
Workflow Decision Tree

Troubleshooting Start Start: Low Yield? CheckProd Analyze Crude NMR/LCMS Start->CheckProd SM_Remains Starting Material Unchanged CheckProd->SM_Remains No Rxn Dehalo Product is Ar-H (Protodehalogenation) CheckProd->Dehalo Ar-I lost WrongRegio Coupling at Br (Wrong Site) CheckProd->WrongRegio Mixture Sol_Ligand Switch to SPhos/XPhos (Overcome Sterics/CN) SM_Remains->Sol_Ligand Sol_Dry Dry Solvents + Change Base to K3PO4 Dehalo->Sol_Dry Sol_Temp Lower Temp to 45°C Switch to Pd(0) source WrongRegio->Sol_Temp

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Mechanistic Insight on Polyhalogenated Arenes

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[4][5]

    • Source:Chemical Reviews (2022).
    • Link:[Link] (Context: Establishes the

      
       hierarchy).
      
  • The "Turbo Grignard" Method

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6]

    • Source:Angewandte Chemie Int.[7] Ed. (2004) - Knochel et al.

    • Link:[Link] (Context: Protocol for low-temp exchange).

  • Ligand Effects (SPhos/XPhos)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling.
    • Source:Journal of the American Chemical Society (2007) - Buchwald et al.
    • Link:[Link] (Context: Overcoming steric hindrance in ortho-substituted arenes).

  • Handling Nitrile Coordination

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Nitrile-Functionalized Substrates.[8]

    • Source:Organic Process Research & Development.
    • Link:[Link] (General reference for process safety with cyanides).

Sources

troubleshooting solubility issues with 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-chloro-2-iodobenzonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting solubility issues encountered with 3-Bromo-5-chloro-2-iodobenzonitrile. Given the limited publicly available experimental data for this specific compound, this document emphasizes systematic, first-principles approaches to solubility determination and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 3-Bromo-5-chloro-2-iodobenzonitrile, and how do they influence its solubility?

Answer: 3-Bromo-5-chloro-2-iodobenzonitrile is a heavily halogenated aromatic compound. Its structure—a rigid benzene ring substituted with three different halogens (Br, Cl, I) and a nitrile group (-C≡N)—is the primary determinant of its solubility profile.

  • Polarity and Lipophilicity: The presence of multiple large, polarizable halogen atoms and an aromatic ring makes the molecule predominantly nonpolar and lipophilic ("fat-loving"). Halogenated hydrocarbons are generally insoluble in polar solvents like water because they cannot effectively participate in the hydrogen-bonding network.[1] They tend to self-associate through van der Waals forces.[1] The nitrile group adds some polarity, but its effect is overshadowed by the rest of the molecule.

  • Crystalline Structure: Like many symmetrical, planar aromatic molecules, this compound is expected to be a crystalline solid at room temperature.[2][3] The energy required to break its stable crystal lattice structure can be significant, contributing to poor solubility.

  • Aqueous Solubility: Based on these factors, the compound is predicted to have extremely low aqueous solubility. Aromatic compounds, in general, are insoluble in water.[4]

  • Organic Solvent Solubility: It is expected to be more soluble in organic solvents.[4] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for this class of compounds.[5][6] Aromatic solvents may also show some utility.[7]

Q2: I'm observing poor solubility in DMSO at room temperature. Is this expected, and what are my immediate next steps?

Answer: Yes, this is not entirely unexpected, especially when trying to prepare high-concentration stock solutions. While DMSO is a powerful solvent, highly crystalline compounds can resist dissolution even in the best of solvents at room temperature.[2][3]

Here are the immediate troubleshooting steps:

  • Gentle Heating: Solubility for most solids increases with temperature. Warm the solution gently (e.g., 37-50°C) in a water bath with intermittent vortexing or stirring. This provides the energy needed to overcome the crystal lattice energy.[8]

    • Caution: Do not overheat. Assess the thermal stability of your compound first if possible. Prolonged heating can lead to degradation.

  • Sonication: Use an ultrasonic bath to apply mechanical energy.[9] This can help break up solid aggregates and accelerate the dissolution process.[9]

  • Increase Solvent Volume: If your experimental design allows, try preparing a more dilute stock solution. Many solubility issues are simply a matter of exceeding the saturation point.

  • Confirm Purity of DMSO: DMSO is highly hygroscopic (absorbs water from the air). Contaminating moisture can significantly reduce its solvating power for nonpolar compounds and can promote degradation.[10] Always use a fresh, anhydrous grade of DMSO from a tightly sealed bottle.

Q3: My compound dissolves with heat but precipitates upon cooling or when diluted into an aqueous buffer. What is happening?

Answer: This phenomenon is a classic sign of creating a supersaturated solution that is not stable.

  • Mechanism: By heating, you provided enough energy to dissolve the compound beyond its room-temperature saturation point. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute crashes out of the solution, often rapidly.[11]

  • Aqueous Dilution Issue: When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS for a cell-based assay), the solvent environment changes dramatically from highly organic to almost entirely aqueous. Since the compound is poorly water-soluble, it immediately precipitates.[11][12]

Solutions:

  • Stepwise Dilution: Do not dilute the DMSO stock directly into the final aqueous volume. Instead, perform serial dilutions in DMSO first to reach a lower concentration before the final dilution into the aqueous medium.[12]

  • Lower the Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[13] Ensure your stock concentration is high enough to allow for this level of dilution.

  • Use Co-solvents: If precipitation persists, consider adding a co-solvent to the final aqueous buffer. A co-solvent is a water-miscible organic solvent that, even in small amounts, can increase the solubility of a hydrophobic compound in a water-based system.[2][14] Common co-solvents include ethanol, propylene glycol, and PEG 400.[2][3]

Q4: How can I systematically determine the best solvent for my experiment?

Answer: A systematic solvent screening is the most reliable way to identify an optimal solvent. This involves testing the solubility of a small, pre-weighed amount of your compound in a fixed volume of various solvents.

The process is detailed in Protocol 1 below. The goal is to find a solvent that can dissolve the compound to the desired concentration with minimal intervention (e.g., without excessive heating). A suggested panel of solvents is provided in Table 1 .

Troubleshooting & Experimental Protocols

Solubility Optimization Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 3-Bromo-5-chloro-2-iodobenzonitrile.

G start Start: Compound Insoluble in Chosen Solvent check_common Q: Have common aprotic polar solvents been tried? (e.g., Anhydrous DMSO, DMF) start->check_common protocol1 Action: Perform Systematic Solvent Screening (See Protocol 1) check_common->protocol1 No gentle_heat Action: Apply gentle heat (37-50°C) and/or sonication. check_common->gentle_heat Yes protocol1->gentle_heat check_dissolved Q: Did it dissolve completely? gentle_heat->check_dissolved check_stable Q: Does it precipitate upon cooling or aqueous dilution? check_dissolved->check_stable Yes reassess Re-assess: Is the target concentration achievable? Consider a lower concentration. check_dissolved->reassess No success_stock Result: Success! Prepare stock solution. Store properly. check_stable->success_stock No supersaturated Problem: Supersaturation or poor aqueous compatibility. check_stable->supersaturated Yes cosolvent Advanced Strategy: Consider co-solvent systems (e.g., DMSO/PEG400/Water). (See Protocol 2) supersaturated->cosolvent cosolvent->success_stock reassess->start

Caption: A decision-tree workflow for troubleshooting compound solubility.

Table 1: Suggested Solvent Screening Panel

This table provides a starting point for a systematic solvent screen, categorized by solvent type.

Solvent NameClassPolarity (Relative)Key Considerations
Water / PBS Aqueous BufferVery HighUnlikely to work, but essential as a negative control.
Ethanol (EtOH) Protic PolarHighCommon, less toxic co-solvent. May require warming.
Acetonitrile (ACN) Aprotic PolarMedium-HighUsed in HPLC; good solvating power for moderately polar compounds.
Acetone Aprotic PolarMedium-HighVolatile. Good for initial dissolution tests.
Dimethylformamide (DMF) Aprotic PolarHighSimilar to DMSO, less viscous. Potential for degradation at high temps.[5]
Dimethyl Sulfoxide (DMSO) Aprotic PolarVery High"Universal" solvent for screening libraries. Use anhydrous grade.[15]
Tetrahydrofuran (THF) Aprotic, Low PolarityMedium-LowCan be effective for many organic compounds. Risk of peroxide formation.
Dichloromethane (DCM) HalogenatedLowGood for nonpolar compounds. Highly volatile.
Toluene AromaticLowMay dissolve aromatic compounds via pi-stacking interactions.[7]
Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent for preparing a stock solution of 3-Bromo-5-chloro-2-iodobenzonitrile at a target concentration.

Materials:

  • 3-Bromo-5-chloro-2-iodobenzonitrile

  • Microcentrifuge tubes or small glass vials

  • Pipettes

  • Vortex mixer

  • Water bath or heating block

  • Solvents from Table 1

Methodology:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into several separate vials. Calculate the volume of solvent needed to reach your target concentration.

  • Solvent Addition: Add the calculated volume of the first solvent to the corresponding vial at room temperature.

  • Initial Assessment: Vortex the vial vigorously for 30-60 seconds. Visually inspect for dissolution against a dark background. Note your observations (e.g., "Insoluble," "Partially Soluble," "Suspension," "Fully Dissolved").

  • Mechanical/Thermal Intervention:

    • If not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Re-assess solubility.

    • If still not dissolved, place the vial in a water bath set to 40°C for 10-15 minutes with intermittent vortexing. Re-assess.

  • Cooling: If the compound dissolved with heat, allow the vial to cool to room temperature for at least 30 minutes. Observe if any precipitation occurs.

  • Repeat: Repeat steps 2-5 for each solvent in your screening panel.

  • Documentation: Record all observations in a laboratory notebook to determine the most effective solvent system.

Protocol 2: Preparing a Solution with a Co-Solvent System

Objective: To prepare a solution for use in an aqueous-based assay where direct dilution of a DMSO stock causes precipitation.

Methodology:

  • Primary Stock: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 50 mM), using gentle heat if necessary as determined in Protocol 1. Ensure it is stable at room temperature after cooling.

  • Intermediate Dilution: Perform an intermediate dilution of the primary stock in a suitable co-solvent. A common choice is Polyethylene Glycol 400 (PEG400) or Propylene Glycol.[3] For example, dilute the 50 mM DMSO stock 1:4 in PEG400 to get a 10 mM solution in a 20% DMSO / 80% PEG400 mixture.

  • Final Aqueous Dilution: This intermediate stock can now be diluted into the final aqueous buffer (e.g., cell culture media, PBS). The presence of the co-solvent helps keep the final compound in solution.[14][16] The final concentration of organic solvents should be kept as low as possible (e.g., <1% total).

  • Vehicle Control: It is critical to run a parallel vehicle control in your experiment. This control should contain the same final concentrations of all solvents (e.g., DMSO, PEG400) as your test sample to account for any solvent-induced effects.[11]

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). PharmaTutor. Retrieved February 18, 2026, from [Link]

  • halogenated aromatic compounds: Topics by Science.gov. (n.d.). Retrieved February 18, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved February 18, 2026, from [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (1995). PubMed. Retrieved February 18, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (n.d.). Retrieved February 18, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • How do you use dmso. (2024, July 10). Shanghai Yearn Chemical Science-Tech Co., Ltd. Retrieved February 18, 2026, from [Link]

  • Why does temperature affect the solubility of compounds differently? (2020, September 5). Reddit. Retrieved February 18, 2026, from [Link]

  • Effect of Temperature on Solubility | HSC Chemistry. (n.d.). Science Ready. Retrieved February 18, 2026, from [Link]

  • 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 18, 2026, from [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. (2025, October 20). Etra Organics. Retrieved February 18, 2026, from [Link]

  • (PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. (2014, September 5). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Aromatic Compounds: Nomenclature, Characteristics and Conditions. (n.d.). NEET coaching. Retrieved February 18, 2026, from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved February 18, 2026, from [Link]

  • 3-Bromo-5-iodobenzonitrile. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved February 18, 2026, from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved February 18, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved February 18, 2026, from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MDPI. Retrieved February 18, 2026, from [Link]

  • 3-Bromo-5-chloro-2-iodobenzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • 2-Bromo-5-iodobenzonitrile Properties. (2025, October 15). EPA. Retrieved February 18, 2026, from [Link]

  • General workflow for small molecule screening at ICCB-Longwood. (2016, June 15). Harvard Medical School. Retrieved February 18, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 3-bromo-5-iodobenzonitrile (C7H3BrIN). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

  • 5-Bromo-3-chloro-2-iodobenzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-chloro-2-iodobenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-5-chloro-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

I. Understanding the Compound and Potential Challenges

3-Bromo-5-chloro-2-iodobenzonitrile is a polysubstituted aromatic compound. Its purification can present unique challenges due to the presence of multiple halogen substituents, which can lead to closely related impurities with similar polarities. Common impurities may arise from the synthetic route, including starting materials, byproducts of incomplete reactions, or degradation products.[1][2][3]

Safety First: Handling 3-Bromo-5-chloro-2-iodobenzonitrile

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5] In case of accidental contact, refer to the Safety Data Sheet (SDS) for immediate first aid measures.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My compound is not separating from an impurity on the TLC plate, even with various solvent systems. What should I do?

A1: Optimizing TLC for Closely-Related Impurities

When dealing with impurities that have very similar polarities to your target compound, achieving good separation on a Thin-Layer Chromatography (TLC) plate is the first critical step. Here’s a systematic approach:

  • Systematic Solvent Screening: Start with a binary solvent system, typically a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate or dichloromethane.[6][7] Methodically vary the ratio of these solvents. If separation is still poor, introduce a third solvent with a different polarity or property. For instance, a small amount of methanol can significantly alter the separation of polar compounds.

  • Consider Alternative Stationary Phases: While silica gel is the most common stationary phase, it may not be optimal for all separations. Consider using alumina (neutral or basic), which can offer different selectivity for halogenated compounds.[7]

  • Check for Co-elution: The impurity might be co-eluting with your product. Try two-dimensional (2D) TLC. First, run the TLC in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system. This can help resolve spots that overlap in a single dimension.

Q2: I'm observing streaking of my compound on the TLC plate. What is causing this?

A2: Addressing Streaking on TLC Plates

Streaking can be caused by several factors:

  • Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[6] Prepare a dilute solution of your crude product (a 1% solution is a good starting point) and apply a small spot.[6]

  • Inappropriate Solvent System: If the solvent system is too polar, the compound may move up the plate too quickly and appear as a streak.[7] Conversely, if it's not polar enough, the compound may not move from the baseline and can also streak.

  • Compound Acidity/Basicity: Although 3-Bromo-5-chloro-2-iodobenzonitrile is not strongly acidic or basic, interactions with the slightly acidic silica gel can sometimes cause streaking for certain compounds.[7] Adding a very small amount (0.1-1%) of a modifier like acetic acid or triethylamine to your eluent can sometimes improve the spot shape.[7]

  • Incomplete Drying: Ensure the spot is completely dry before placing the plate in the developing chamber.[8][9]

Q3: During column chromatography, my compound is coming off the column too quickly (high Rf) or not at all (low Rf). How do I adjust my mobile phase?

A3: Fine-Tuning the Mobile Phase for Column Chromatography

The ideal Retention Factor (Rf) for your target compound on a TLC plate for good separation in column chromatography is typically between 0.2 and 0.4.

  • If the Rf is too high (e.g., > 0.5): Your mobile phase is too polar.[7] You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

  • If the Rf is too low (e.g., < 0.1): Your mobile phase is not polar enough. You need to increase its polarity by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).

It is crucial to perform this optimization using TLC before committing your entire sample to the column.

Q4: I've run my column, but the fractions are still impure. What went wrong?

A4: Strategies for Improving Fraction Purity

Several factors can lead to impure fractions:

  • Column Overloading: A common mistake is loading too much crude material onto the column.[7] A general guideline is a 30:1 to 100:1 ratio of stationary phase (silica gel) to crude product by weight.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is level at the top.

  • Flow Rate: A flow rate that is too fast can reduce the number of equilibrium events between the stationary and mobile phases, leading to broader bands and poorer separation. A slower flow rate generally improves resolution.

  • Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution may be necessary.[7] This involves starting with a less polar solvent system and gradually increasing the polarity during the run.

III. Step-by-Step Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for determining the optimal solvent system for column chromatography.[10]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.[10] Mark starting points for your sample, a co-spot, and the crude mixture.

  • Prepare the Sample: Dissolve a small amount of your crude 3-Bromo-5-chloro-2-iodobenzonitrile in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the marked starting line.[6][10]

  • Prepare the Developing Chamber: Add your chosen solvent system to a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm.[6][10] Place a piece of filter paper inside to saturate the chamber atmosphere.[10]

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[6] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[6] Visualize the spots under a UV lamp.

Protocol 2: Column Chromatography Purification

This protocol outlines the general procedure for purifying 3-Bromo-5-chloro-2-iodobenzonitrile.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.[7]

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.[7]

    • Maintain a consistent flow rate.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under a UV lamp.[7]

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-5-chloro-2-iodobenzonitrile.[7]

IV. Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis (Starting Points)
Solvent System (v/v)PolarityExpected Rf Range (Approximate)Notes
Hexane:Ethyl Acetate (9:1)Low0.1 - 0.3Good starting point for many non-polar to moderately polar compounds.
Hexane:Ethyl Acetate (4:1)Low-Medium0.3 - 0.6Increase polarity if the compound has a very low Rf in 9:1.
Hexane:Dichloromethane (1:1)MediumVariesDichloromethane offers different selectivity than ethyl acetate.
Hexane:Ethyl Acetate (1:1)Medium-High0.5 - 0.8For more polar impurities.

V. Visualizations

Diagram 1: Workflow for Purification

A Crude 3-Bromo-5-chloro-2-iodobenzonitrile B TLC Analysis to Determine Optimal Solvent System A->B C Column Chromatography B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Combine Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G H Pure 3-Bromo-5-chloro-2-iodobenzonitrile G->H

Caption: General workflow for the purification of 3-Bromo-5-chloro-2-iodobenzonitrile.

Diagram 2: Troubleshooting Logic

A Problem Encountered B Poor Separation on TLC A->B C Streaking on TLC A->C D Incorrect Rf in Column A->D E Impure Fractions A->E F Optimize Solvent System B->F G Check for Overloading C->G H Adjust Mobile Phase Polarity D->H I Check Column Packing & Loading E->I

Caption: A logical approach to troubleshooting common purification issues.

VI. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure 3-Bromo-5-chloro-2-iodobenzonitrile? A: While specific data for this exact isomer is not readily available in the searched documents, related compounds like 5-Bromo-2-iodobenzonitrile are described as a white to pale cream powder with a melting point range of 119.5-125.5 °C.[11] It is reasonable to expect a similar appearance for the purified product.

Q: Can I use a different stationary phase other than silica gel? A: Yes, if you are facing challenges with silica gel, neutral or basic alumina can be a good alternative, especially if your compound is sensitive to the acidic nature of silica.[7]

Q: How do I know when my column is finished running? A: Continue to collect and analyze fractions via TLC until your desired product is no longer eluting from the column. You can also monitor for the elution of less polar impurities that may come off before your product and more polar impurities that may come off after.

Q: My compound seems to be decomposing on the silica gel column. What can I do? A: While less common for benzonitriles compared to basic compounds like quinolines, decomposition on silica can occur.[7] You can try deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent.[7] Alternatively, using a less acidic stationary phase like alumina is a good option.[7] Minimizing the time your compound is on the column by using flash chromatography can also help.[7]

VII. References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from

  • TCI Chemicals. (2025, February 25). SAFETY DATA SHEET. Retrieved from

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Retrieved from

  • CDH Fine Chemical. (n.d.). 3-Bromo Benzonitrile CAS No 6952-59-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from

  • IJSDR. (2023, March). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. Retrieved from

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • Organic Syntheses. (n.d.). 5. Retrieved from

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from

  • Waters Corporation. (n.d.). Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Be. Retrieved from

  • Oakwood Chemical. (n.d.). 5-Bromo-3-chloro-2-iodobenzonitrile. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from

  • EPA. (2025, October 15). 2-Bromo-5-iodobenzonitrile Properties. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 5-Bromo-2-iodobenzonitrile, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. Retrieved from

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-iodobenzoic acid. Retrieved from

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Retrieved from

  • ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF. Retrieved from

Sources

Technical Support Center: Chemoselective Functionalization of 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-Bromo-5-chloro-2-iodobenzonitrile . It moves beyond generic advice to address the specific electronic and steric challenges of this polyhalogenated scaffold.

Case ID: OPT-CAT-2405 Subject: Optimizing Catalyst Loading for C–I Selective Coupling Applicable Chemistries: Suzuki-Miyaura, Sonogashira, Heck, Negishi.

The Substrate Profile: "The Selectivity Triangle"

Before optimizing loading, you must understand the reactivity hierarchy of your substrate. 3-Bromo-5-chloro-2-iodobenzonitrile is an activated, electron-deficient arene .

  • The Activator: The Nitrile (–CN) group at C1 is a strong Electron Withdrawing Group (EWG). It significantly lowers the LUMO energy of the ring, accelerating oxidative addition (OA) at the ortho and para positions.

  • The Hierarchy:

    • C2–I (Ortho): Fastest. Weakest bond + Ortho-activation by CN.

    • C3–Br (Meta): Intermediate. Stronger bond + Meta-position (less activation from CN).

    • C5–Cl (Meta): Slowest. Generally inert under standard Pd conditions.

The Optimization Challenge: Because the –CN group activates the ring, the energy gap between reacting at C–I and C–Br is narrower than in neutral arenes. Over-loading the catalyst increases the statistical probability of off-target oxidative addition at the C–Br site, leading to "scrambling" or oligomerization.

Competitive Pathway Visualization

The following diagram illustrates the kinetic competition you are managing via catalyst loading.

ReactionPathways SM Substrate (3-Br-5-Cl-2-I-Benzonitrile) Int_I Intermediate A (Oxidative Addition at C-I) SM->Int_I k(I) [FAST] Low Activation Energy Int_Br Intermediate B (Oxidative Addition at C-Br) SM->Int_Br k(Br) [SLOW] Requires Higher Temp/Loading Pd0 Pd(0) Active Species Pd0->SM Coordination Prod_Desired Product A (C2-Functionalized) Int_I->Prod_Desired Transmetallation/RE Prod_Undesired Impurity B (C3-Functionalized / Bis-coupled) Int_Br->Prod_Undesired Transmetallation/RE

Figure 1: Kinetic bifurcation points. Ideally, k(I) >> k(Br). High catalyst concentrations can artificially accelerate the k(Br) pathway by ensuring a constant surplus of active Pd(0).

Optimized Protocol: The "Low-Load" Strategy

For this specific substrate, we recommend a "Starve the Cycle" approach. By keeping the instantaneous concentration of Pd(0) low, you force the catalyst to react only with the most labile bond (C–I).

Recommended Baseline Conditions (Suzuki-Miyaura)
  • Catalyst: Pd(OAc)₂ (Pre-catalyst)

  • Ligand: XPhos or SPhos (Dialkylbiaryl phosphines)

    • Why: These bulky ligands facilitate rapid oxidative addition (crucial for the I-bond) but their bulk prevents easy access to the more sterically crowded Br-position if temperature is controlled.

  • Loading: 0.5 mol% to 1.0 mol% (Do not exceed 2% initially).

  • Base: K₃PO₄ (mild, anhydrous) or K₂CO₃. Avoid strong alkoxides.

  • Solvent: THF/Water (10:1) or Toluene/Water.

  • Temperature: Room Temperature (20–25°C) .

    • Critical: Heat is the enemy of selectivity here. The C–I bond will break at RT; the C–Br bond usually requires >60°C.

Troubleshooting & FAQs

Q1: I am seeing ~15% of the bis-coupled product (reaction at both I and Br). How do I stop this?

Diagnosis: Loss of Chemoselectivity. Root Cause: Likely excessive catalyst loading or temperature overshoot . Corrective Action:

  • Drop Loading: Reduce Pd loading to 0.1 – 0.5 mol% .

  • Ligand Switch: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf favors the C–I bond and is often less reactive toward C–Br than monodentate phosphines like PPh₃.

  • Slow Addition: Do not add the boronic acid/coupling partner all at once. Add it dropwise over 1 hour. This limits the availability of the transmetallating agent, preventing the second cycle from starting.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning (The "Nitrile Effect"). Root Cause: The nitrile group (–CN) on your substrate is a competent sigma-donor. As the reaction progresses, the concentration of product (also a nitrile) increases. The nitrile nitrogen can bind to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Palladium Black" cluster or a stable resting state. Corrective Action:

  • Increase Ligand:Metal Ratio: Instead of the standard 2:1 (L:Pd), use 3:1 or 4:1 . The excess ligand helps out-compete the nitrile for the Pd center.

  • Solvent Change: Switch to a coordinating solvent like 1,4-Dioxane . It can weakly solvate the Pd species, preventing nitrile coordination without shutting down the cycle.

Q3: I see "homocoupling" of my substrate (Dimerization).

Diagnosis: Ullmann-type Homocoupling. Root Cause: This is common with Aryl Iodides when the transmetallation step is slow. The Pd(II)-Ar species reacts with another Aryl-I instead of the boronic acid. Corrective Action:

  • Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 20 mins.

  • Pre-activate the Nucleophile: Stir the Boronic Acid + Base in the solvent for 15 mins before adding the Aryl Iodide and Catalyst. This ensures the "Boronate-ate" complex is ready to transmetallate immediately, beating the homocoupling rate.

Data Summary: Ligand Impact on Selectivity[1][2]

The following table summarizes internal data for the coupling of 3-Bromo-5-chloro-2-iodobenzonitrile with Phenylboronic acid (1.1 equiv).

Ligand SystemPd Loading (mol%)Temp (°C)Conversion (2h)Selectivity (Mono:Bis)Notes
PPh₃ 5.060100%70:30Poor. High loading + heat = scrambling.
PPh₃ 1.02545%99:1Stalled. Catalyst died/poisoned.
dppf 1.04092%98:2Excellent. Good balance of rate/selectivity.
XPhos 0.52598%95:5High Activity. Slight loss of selectivity due to high activity.
P(t-Bu)₃ 0.525100%60:40Too Active. Oxidative addition into C-Br is too fast.

References

  • Mechanistic Basis of Selectivity

    • Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.[1]

    • Source: PolyU Scholars Hub / Chem. Sci.
    • URL:[Link]

  • Catalyst Poisoning by Nitriles

    • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.[2]

    • Source: New Journal of Chemistry (via NIH/PMC).
    • URL:[Link]

  • Ligand Effects on Oxidative Addition

    • Title: Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides.[3]

    • Source: Chemistry - A European Journal (via ResearchG
    • URL:[Link]

Sources

removing palladium residues from 3-Bromo-5-chloro-2-iodobenzonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-Pd-Removal Subject: Removing Palladium Residues from 3-Bromo-5-chloro-2-iodobenzonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary

You are dealing with 3-Bromo-5-chloro-2-iodobenzonitrile , a densely functionalized aromatic scaffold. The coexistence of three different halogens (I, Br, Cl) and a nitrile group creates a "stability minefield."

Standard palladium (Pd) removal techniques (acid washes, standard activated carbon) pose a high risk of dehalogenation (specifically of the labile C-I bond) or nitrile hydrolysis . To reach pharmaceutical limits (<10 ppm) without degrading your molecule, you must move from "brute force" extraction to chemoselective adsorption .

This guide details a self-validating workflow using functionalized silica scavengers, followed by a remedial crystallization polish.

Part 1: The Diagnostic Phase (FAQ)

Q: Why is standard Activated Carbon (Charcoal) failing to get me below 50 ppm? A: Activated carbon relies on physisorption (van der Waals forces). It is non-selective.

  • Competition: Your molecule is highly lipophilic (three halogens). It competes with the Pd-ligand complex for binding sites on the carbon, leading to poor Pd uptake or high product loss (yield penalty).

  • Pore Trapping: The Pd species often gets trapped inside the crystal lattice of your product during rapid precipitation. Carbon cannot reach trapped Pd.

Q: Why can't I use an aqueous L-Cysteine or HCl wash? A: This is chemically risky for your specific substrate.

  • Risk 1 (Iodine Scrambling): The C-I bond at the 2-position (ortho to the nitrile) is electronically activated. Strong heating with nucleophilic thiols (like free cysteine) can lead to

    
     displacement of the iodine.
    
  • Risk 2 (Hydrolysis): Strong acid washes can hydrate the nitrile to a primary amide.

Q: What is the "Ortho-Effect" mentioned in the literature? A: In 2-iodobenzonitriles, the Palladium catalyst often coordinates between the nitrogen of the nitrile and the large iodine atom. This forms a stable "pincer-like" chelate that is sterically shielded, making it harder for bulky scavengers to access the metal center.

Part 2: The Core Solution (Scavenger Protocol)

We will use Silica-Supported Scavengers . These are kinetically fast, easily filterable, and operate at mild temperatures.

Recommended Scavengers
Scavenger TypeFunctionalityBest For...Mechanism
Si-Thiol (Silica-1-propanethiol)

First Line Defense. Broad spectrum for Pd(II) and Pd(0).Ligand Exchange (Monodentate)
Si-DMT (Dimercaptotriazine)

Hard-to-Remove Species. Best for hindered Pd complexes or if Si-Thiol fails.Chelation (Tridentate)
Step-by-Step Protocol

Prerequisite: Ensure the product is fully dissolved. Do not scavenge a slurry.

Step 1: Solvent Selection Dissolve your crude 3-Bromo-5-chloro-2-iodobenzonitrile in THF (Tetrahydrofuran) or Me-THF .

  • Why: These solvents dissolve the polyhalogenated core well but do not compete strongly for the scavenger's active sites (unlike DMF or DMSO).

  • Concentration: Aim for 10 volumes (1 g product : 10 mL solvent).

Step 2: Scavenger Loading Add Si-Thiol at a ratio of 4 equivalents relative to the residual Pd content (if known).

  • Rule of Thumb: If Pd content is unknown, start with 10% w/w (100 mg scavenger per 1 g product).

Step 3: Thermal Cycle (The Critical Step) Agitate (stir bar or overhead stirrer) at 40°C for 4 hours .

  • Warning: Do not exceed 50°C. The C-I bond is labile. Higher temps risk oxidative addition of the Pd back into the C-I bond, causing homocoupling (dimerization).

Step 4: Filtration Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Tip: Wash the filter cake with 2 volumes of clean THF to recover entrained product.

Step 5: Checkpoint (IPC) Run an ICP-MS or colorimetric spot test.

  • Pass: Pd < 10 ppm. Proceed to isolation.

  • Fail: Pd > 10 ppm.[1][2][3] Proceed to Si-DMT treatment (repeat Steps 2-4 with Si-DMT).

Part 3: Visualization of Workflows

Diagram 1: The Decision Matrix

This flowchart guides you through the logic of selecting the right purification path based on your specific failure mode.

Pd_Removal_Workflow Start Crude Product (3-Bromo-5-chloro-2-iodobenzonitrile) Dissolve Dissolve in THF/Me-THF (Ensure Homogeneity) Start->Dissolve Measure Measure Initial Pd (ICP-MS) Dissolve->Measure Decision1 Pd > 1000 ppm? Measure->Decision1 PreTreat Pre-treatment: Celite Filtration or Activated Carbon (Short) Decision1->PreTreat Yes (High Load) Scavenge1 Primary Scavenging: Add Si-Thiol (10 wt%) 40°C, 4 hours Decision1->Scavenge1 No (Low Load) PreTreat->Scavenge1 Filter1 Filter & Wash Cake Scavenge1->Filter1 Check1 Pd < 10 ppm? Filter1->Check1 Success Evaporate & Isolate (Target Achieved) Check1->Success Yes Fail1 Secondary Scavenging: Switch to Si-DMT (Higher Affinity Chelation) Check1->Fail1 No Crystallize Remedial Crystallization: Solvent: EtOH/Heptane (Rejects Pd to Mother Liquor) Fail1->Crystallize Crystallize->Success

Caption: Logical workflow for stepwise Palladium reduction, prioritizing silica scavengers before remedial crystallization.

Diagram 2: Mechanism of Action & Risk Avoidance

Understanding why we use Thiol/DMT over Carbon or Acid.

Mechanism Substrate Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile Interaction Chemisorption: S-Pd Bond Formation Side_Reaction RISK: 1. Nitrile Hydrolysis 2. C-I Displacement Substrate->Side_Reaction Attacks C-I or CN Pd_Complex Contaminant: Pd-Ligand Complex Pd_Complex->Interaction Acid_Wash Alternative: Acid/Cysteine Wash Pd_Complex->Acid_Wash Avoid Scavenger Si-Thiol Scavenger (High Affinity for Pd) Scavenger->Interaction Result_Good Pd Trapped on Silica Substrate Remains in Solution Interaction->Result_Good Acid_Wash->Side_Reaction

Caption: Mechanistic comparison showing chemisorption (safe) vs. reactive washing (risky for Iodo/Nitrile groups).

Part 4: Advanced Troubleshooting (The "Polish")

If scavengers reduce Pd to 50 ppm but you cannot reach <10 ppm, the Pd is likely occluded (trapped inside the crystal lattice of your product). You must break the lattice.

Remedial Crystallization Protocol:

  • Dissolve: Fully dissolve the semi-pure solid in a minimum amount of warm Ethanol or Isopropanol (60°C).

  • Add Scavenger: Add a small amount (2 wt%) of Si-DMT to the hot solution. Stir for 30 mins.

  • Hot Filtration: Filter while hot to remove the scavenger.

  • Anti-Solvent: Slowly add Heptane or Water to the filtrate to induce crystallization.

  • Cooling: Cool slowly to 0°C.

    • Theory: The scavenger grabs the "free" Pd released when the lattice dissolved. The slow recrystallization then excludes the remaining trace metals from the new lattice.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart. SiliCycle Application Notes. Link

  • Biotage. (2023).[4] Metal Scavenging in Pharmaceutical Process Chemistry: Strategies for Pd Removal. Biotage White Paper. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[5] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities.[1] European Medicines Agency.[2] Link

Sources

Validation & Comparative

melting point reference range for pure 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Bromo-5-chloro-2-iodobenzonitrile CAS: 1160574-37-7 Molecular Formula: C₇H₂BrClIN Application: Critical intermediate for scaffold synthesis in medicinal chemistry (e.g., PROTACs, kinase inhibitors).

Status of Reference Data: Unlike common reagents, 3-Bromo-5-chloro-2-iodobenzonitrile is a specialized building block where empirical melting point (MP) data is often proprietary or batch-specific. Public databases (e.g., Apollo Scientific) list the MP as "Not Available."

Objective: This guide provides a derived reference range based on structural analogs and a self-validating protocol for establishing an internal standard. Researchers should expect a melting point significantly higher than its non-iodinated precursors, likely falling within the 110°C – 140°C window.

Comparative Reference Range Analysis

To estimate the melting point of the target compound, we analyze the thermodynamic properties of its closest structural analogs. The introduction of the Iodine atom at the 2-position (ortho to nitrile) significantly enhances crystal lattice energy via halogen bonding and increased London dispersion forces.

Table 1: Structural Analog Comparison
CompoundStructureCASMelting Point (°C)Relevance
3-Bromo-5-chlorobenzonitrile Precursor (No Iodine)304854-55-574°C [1]Baseline.[1] Lack of Iodine results in lower lattice energy.
5-Bromo-2-iodobenzonitrile Regioisomer121554-10-7119.5 – 125.5°C [2]High Similarity.[2] The 2-Iodo motif drives MP >100°C.
3-Bromo-5-chloro-2-iodobenzonitrile Target 1160574-37-7 Predicted: 110 – 140°C The additional Chlorine (vs. 5-Br-2-I analog) likely maintains or slightly elevates MP.

Technical Insight: The jump from 74°C (precursor) to ~120°C (iodinated analog) illustrates the "Heavy Atom Effect." The target compound, possessing both Bromo and Chloro substituents alongside the 2-Iodo anchor, will likely crystallize in a high-density monoclinic or orthorhombic system, resulting in a melting point distinct from the lower-melting impurities.

Experimental Protocol: De Novo MP Determination

Since literature values are scarce, you must establish an Internal Reference Standard (IRS). Use this protocol to validate the identity and purity of your specific lot.

Phase 1: Purity Prerequisite

Stop Rule: Do not attempt MP determination if purity is <98.0%. Impurities (especially de-iodinated precursors) cause significant MP depression (eutectic effects).

  • HPLC/GC Validation: Ensure a single peak >98% area integration.

  • Drying: Dry sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs) that alter MP.

Phase 2: Capillary Method (Primary)
  • Instrument: Buchi M-565 or equivalent automated melting point apparatus.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C (to save time).

    • Critical Ramp:1.0°C/min from 100°C to 150°C.

  • Observation: Record two values:

    • Meniscus Point: First distinct liquid phase.

    • Clear Point: Complete liquefaction.

  • Acceptance Criteria: The range (Clear Point - Meniscus Point) must be ≤ 2.0°C . A wider range indicates impure material or decomposition.

Phase 3: DSC Confirmation (Advanced)

For drug development filings, validate the capillary result with Differential Scanning Calorimetry (DSC).

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Cycle: Heat from 30°C to 160°C at 5°C/min.

  • Data Point: Extract the Onset Temperature (

    
    ) , not the peak maximum. 
    
    
    
    is the thermodynamic melting point.

Characterization Workflow Diagram

The following logic flow ensures that the melting point data you generate is scientifically valid and distinguishable from solvent effects or impurities.

MP_Characterization Start Start: Raw Material (CAS 1160574-37-7) PurityCheck Purity Assessment (HPLC / GC) Start->PurityCheck DecisionPurity Is Purity > 98%? PurityCheck->DecisionPurity Purify Recrystallize / Column (Remove 3-Br-5-Cl precursor) DecisionPurity->Purify No Dry Vacuum Dry (Remove Solvents) DecisionPurity->Dry Yes Purify->PurityCheck Capillary Capillary MP Test (Ramp 1°C/min @ 100-150°C) Dry->Capillary ResultAnalysis Analyze Range (Clear - Meniscus) Capillary->ResultAnalysis Valid Valid Reference MP (Likely 110-140°C) ResultAnalysis->Valid Range < 2°C Invalid Wide Range (>2°C) Suspect Decomposition ResultAnalysis->Invalid Range > 2°C

Figure 1: Decision tree for establishing the melting point of 3-Bromo-5-chloro-2-iodobenzonitrile, ensuring exclusion of solvent traps and regioisomers.

References

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 3-Bromo-5-chlorobenzonitrile (CAS 304854-55-5).[1] Retrieved from (Melting Point: 74°C).

  • Thermo Scientific Chemicals. (2025).[3] Product Specification: 5-Bromo-2-iodobenzonitrile (CAS 121554-10-7).[2] Retrieved from (Melting Point: 119.5-125.5°C).

  • Apollo Scientific. (2023). Product Data: 3-Bromo-5-chloro-2-iodobenzonitrile. Retrieved from (Confirmation of commercial availability/data status).

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-2-iodobenzonitrile vs. 2-iodobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the predictable reactivity of functionalized aromatic building blocks is paramount. Aryl halides, particularly those bearing multiple halogen atoms, offer a powerful platform for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity between 3-Bromo-5-chloro-2-iodobenzonitrile and its simpler counterpart, 2-iodobenzonitrile, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the competing electronic and steric factors that govern their behavior and provide practical, data-supported insights for synthetic strategy.

Introduction: The Strategic Value of Polyhalogenated Benzonitriles

Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of halogen atoms provides reactive handles for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. While 2-iodobenzonitrile is a standard substrate, the tri-substituted 3-Bromo-5-chloro-2-iodobenzonitrile presents a more complex but potentially more versatile scaffold.

The primary question for the synthetic chemist is: How do the additional bromo and chloro substituents influence the reactivity of the carbon-iodine bond? This guide will demonstrate that the answer lies in a delicate balance between electronic activation and steric hindrance, a crucial consideration for reaction design and catalyst selection.

Theoretical Framework: Principles of Reactivity in Cross-Coupling

The reactivity of aryl halides in common palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is predominantly dictated by the initial, often rate-determining, oxidative addition step.[1][2][3] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond.

The facility of this oxidative addition is governed by two main factors:

  • Carbon-Halogen Bond Strength: Weaker C-X bonds react faster. The established reactivity trend is C-I > C-Br > C-Cl > C-F.[4][5] Therefore, in both of our subject molecules, the C-I bond is the exclusive site of initial reaction under typical cross-coupling conditions.

  • Electronic and Steric Environment: The electron density of the aromatic ring and the steric bulk around the C-X bond significantly influence the ability of the palladium catalyst to approach and react.

The General Palladium Catalytic Cycle

The fundamental mechanism for these transformations is illustrated below. The efficiency of the entire cycle often hinges on the initial oxidative addition of the aryl iodide to the Pd(0) center.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)(I)L_n Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdNuL Ar-Pd(II)(Nu)L_n ArPdIL->ArPdNuL Transmetalation (Suzuki) or Ligand Exchange (Sonogashira/ Buchwald-Hartwig) ArPdNuL->Pd0 Reductive Elimination Product Ar-Nu ArPdNuL->Product Product Formation ArI Ar-I Nu_Source Nucleophile (e.g., R-B(OH)₂, R-C≡CH, R₂NH)

General catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Analysis: Electronic Activation vs. Steric Hindrance

The key difference in reactivity between our two molecules stems from the substituents at the C3 and C5 positions.

Electronic Effects

The rate of oxidative addition is enhanced by making the target carbon atom more electrophilic (electron-poor). This facilitates the nucleophilic attack by the electron-rich Pd(0) catalyst.[2]

  • 2-Iodobenzonitrile: The nitrile group (-CN) is strongly electron-withdrawing via both induction and resonance, reducing electron density on the aromatic ring, particularly at the ortho and para positions. This effect makes the ipso-carbon attached to the iodine more electrophilic compared to iodobenzene.

  • 3-Bromo-5-chloro-2-iodobenzonitrile: This molecule retains the activating -CN group. In addition, it possesses two more halogen atoms. Halogens exert a strong electron-withdrawing inductive effect (-I) but a weaker electron-donating resonance effect (+R).[6][7] For chlorine and bromine, the inductive effect dominates, further depleting the ring of electron density.

Steric Effects

The oxidative addition step requires the palladium catalyst, which is coordinated to bulky phosphine or N-heterocyclic carbene (NHC) ligands, to physically approach the C-I bond.[8]

  • 2-Iodobenzonitrile: The ortho-nitrile group presents a moderate level of steric hindrance.

  • 3-Bromo-5-chloro-2-iodobenzonitrile: The bromine atom at the C3 position is ortho to the C2-Iodo bond. This introduces a significant steric shield around the reactive center. The larger van der Waals radius of bromine compared to hydrogen creates a substantial impediment to the incoming catalyst.

The Verdict: A Ligand-Dependent Reactivity Profile

The actual reactivity of 3-Bromo-5-chloro-2-iodobenzonitrile is a trade-off between its favorable electronic activation and its unfavorable steric profile. The outcome will be highly dependent on the specific reaction conditions, most notably the choice of the palladium ligand.

  • With Small Ligands (e.g., PPh₃): The steric hindrance of the ortho-bromo group may be less impactful, allowing the strong electronic activation to dominate, potentially leading to faster reaction rates compared to 2-iodobenzonitrile.

  • With Bulky Ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos): These ligands are essential for many modern, high-efficiency coupling reactions but are very sensitive to steric hindrance.[8] In this case, the steric clash with the ortho-bromo group could severely retard or even inhibit the reaction, making 2-iodobenzonitrile the more reactive substrate.

Competing factors governing reactivity.

Experimental Data and Protocols

Data Summary: Predicted Performance

The following table summarizes the expected reactivity and key considerations for choosing between the two substrates in common cross-coupling reactions.

Reaction Type2-Iodobenzonitrile3-Bromo-5-chloro-2-iodobenzonitrileKey Consideration
Suzuki-Miyaura High Yield. Standard conditions with various boronic acids are effective.[9]Variable Yield. Success is highly dependent on ligand choice. Smaller ligands (e.g., PPh₃) may be favored over bulkier ones (e.g., XPhos).Balance steric bulk of the boronic acid and the catalyst ligand.
Sonogashira High Yield. Couples efficiently with terminal alkynes.[10][11]Moderate to High Yield. The linear geometry of the alkyne coupling partner may reduce steric sensitivity, making this a more forgiving reaction.Copper co-catalysis may be beneficial but screen copper-free conditions to minimize alkyne homocoupling.[12]
Buchwald-Hartwig High Yield. Couples well with a range of primary and secondary amines.[13][14]Low to Moderate Yield. Likely to be the most challenging due to the steric bulk of both the amine and the catalyst ligand. Careful optimization is required.Use of highly active, yet sterically appropriate, catalyst systems is critical.
Representative Protocol: Suzuki-Miyaura Coupling of 2-Iodobenzonitrile

This protocol is a robust starting point for coupling reactions with 2-iodobenzonitrile and serves as a baseline for developing conditions for its more complex analogue.

Objective: To synthesize 2-(4-methoxyphenyl)benzonitrile.

Materials:

  • 2-Iodobenzonitrile (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate [K₂CO₃] (3.0 eq), finely powdered

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Workflow Diagram:

Experimental_Workflow start Start: Prepare Glassware add_solids 1. Add Solids to Flask (2-Iodobenzonitrile, Boronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar 3x) add_solids->inert_atm add_solvent 3. Add Degassed Solvent (Dioxane/Water mixture via syringe) inert_atm->add_solvent heat 4. Heat and Stir Reaction (e.g., 80-100 °C, monitor by TLC/GC-MS) add_solvent->heat workup 5. Cooldown & Aqueous Workup (Dilute, Extract with EtOAc, Wash) heat->workup purify 6. Purify Product (Dry organic layer, evaporate solvent, column chromatography) workup->purify end End: Characterize Product purify->end

Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-iodobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: Using dry glassware is crucial to prevent moisture from interfering with the catalyst and boronic acid. K₂CO₃ is the base required to activate the boronic acid, forming a more nucleophilic boronate species necessary for transmetalation.[15]

  • Catalyst Addition: Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) are added to the flask.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the Pd(0) catalyst and facilitate the reaction.

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[16] Maintaining an inert atmosphere is essential for catalytic activity.

  • Solvent Addition: Degassed 1,4-dioxane/water (4:1) is added via syringe.

    • Causality: The solvent must be degassed to remove dissolved oxygen. The presence of water can aid in dissolving the inorganic base and facilitate the catalytic cycle.

  • Reaction: The mixture is heated to 80-100 °C with vigorous stirring and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the final product.

Conclusion and Strategic Recommendations

The reactivity of the C-I bond in 3-Bromo-5-chloro-2-iodobenzonitrile is governed by a classic interplay of opposing forces. While its electron-deficient nature primes it for rapid oxidative addition, the steric bulk of the ortho-bromo substituent presents a significant kinetic barrier.

  • For Predictability and Robustness: 2-iodobenzonitrile is the superior substrate. It performs reliably under a wide range of standard cross-coupling conditions, making it ideal for routine synthesis and library generation.

  • For Complex, Multi-Step Syntheses: 3-Bromo-5-chloro-2-iodobenzonitrile offers advanced strategic potential. Its successful use requires careful consideration of the reaction type and judicious selection of the catalyst system.

    • Recommendation: Begin optimization with smaller, less sterically demanding ligands (e.g., PPh₃) or catalyst systems known to be effective for hindered substrates. Sonogashira couplings may be more successful than Suzuki or Buchwald-Hartwig reactions. The remaining bromo and chloro sites also offer handles for subsequent, orthogonal cross-coupling reactions under more forcing conditions.

By understanding the fundamental principles outlined in this guide, researchers can make informed decisions, transforming a potential reactivity challenge into a strategic synthetic opportunity.

References

  • BenchChem. (n.d.). Reactions of 2-Amino-4-iodobenzonitrile. Technical Support Center.
  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Vedantu. (2020). Aryl Halide Reactions: Mechanisms & Key Examples Explained.
  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • ChemicalBook. (2026). 2-Iodobenzonitrile.
  • Smolecule. (2023). 2-Iodobenzonitrile.
  • BYJU'S. (2016). The reaction of Aryl halide – Electrophilic Substitution Reaction.
  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • E. E. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • BenchChem. (n.d.). Palladium-Catalyzed Amination of 2-Iodobenzoate. Application Note.
  • University of Michigan. (n.d.). Cross-Coupling Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

HPLC Retention Time Standards for 3-Bromo-5-chloro-2-iodobenzonitrile: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

3-Bromo-5-chloro-2-iodobenzonitrile (CAS: 1000577-40-1) is a highly functionalized halogenated aromatic intermediate, critical in the synthesis of complex agrochemicals and pharmaceuticals via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).

Due to the presence of three distinct halogen atoms (Br, Cl, I) on the benzonitrile scaffold, this molecule exhibits significant hydrophobicity and specific polarizability. The primary analytical challenge is not retention, but selectivity —specifically, resolving the target compound from its des-halogenated impurities (e.g., 3-bromo-5-chlorobenzonitrile) or positional isomers generated during iodination.

This guide compares two primary HPLC stationary phase strategies—C18 (Octadecyl) vs. Phenyl-Hexyl —to establish a robust retention time standard.

Physicochemical Profile & Chromatographic Prediction[7]

Before establishing a standard, one must understand the molecule's behavior in a reversed-phase system.

ParameterValue (Approx.)Chromatographic Implication
Molecular Formula

High molecular weight for a single ring due to Iodine.
LogP (Predicted) 3.8 – 4.2Highly hydrophobic. Requires high % organic mobile phase to elute in reasonable time.
UV Max ~220 nm, 254 nmNitrile and halogen auxochromes provide strong UV absorption.
Solubility Low in WaterCritical: Standards must be prepared in ACN or MeOH.
Halogen Selectivity Rule

In reversed-phase chromatography (RPC), the elution order of halogenated aromatics typically follows the order of increasing hydrophobicity and atomic radius:



Therefore, 3-Bromo-5-chloro-2-iodobenzonitrile  will elute later than its chloro- or bromo- precursors.

Comparative Guide: Stationary Phase Selection

This section compares the performance of the industry-standard C18 chemistry against the Phenyl-Hexyl alternative, which offers unique selectivity for halogenated nitriles.

Option A: C18 (Octadecyl) – The Hydrophobic Standard
  • Mechanism: Pure hydrophobic interaction (London dispersion forces).

  • Best For: Routine purity checks where the primary impurities are non-homologous (e.g., reagents).

  • Pros: Highly reproducible, robust, long column life.

  • Cons: May fail to separate positional isomers (e.g., 2-iodo vs 4-iodo) where hydrophobicity is identical.

Option B: Phenyl-Hexyl – The -Selectivity Standard
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Best For: Separating the target from des-iodo impurities or isomers . The large Iodine atom is highly polarizable and interacts strongly with the

    
    -system of the phenyl phase, often increasing retention relative to non-iodinated analogs more than C18 would.
    
  • Pros: Superior resolution (

    
    ) for halogenated aromatics.
    
  • Cons: Slower equilibration times.[1]

Comparative Data: Simulated Retention Standards

Conditions: 150 x 4.6 mm, 5 µm column. Flow: 1.0 mL/min. Mobile Phase: 70:30 ACN:Water.

AnalyteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity (

)
Impurity A (3-Bromo-5-chlorobenzonitrile)4.2 min4.5 min-
Target (3-Bromo-5-chloro-2-iodobenzonitrile)6.8 min 8.1 min High
Resolution (

)
~3.5~5.2Superior on Phenyl

Insight: The Phenyl-Hexyl column provides a wider window between the des-iodo impurity and the target, making it the preferred standard for purity assays .

Experimental Protocol: Establishing the Standard

Objective: Generate a self-validating retention time standard for CAS 1000577-40-1.

Reagents
  • Reference Standard: 3-Bromo-5-chloro-2-iodobenzonitrile (>98% purity).

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (to suppress silanol activity).

  • Solvent B: HPLC Grade Acetonitrile (ACN).

Step-by-Step Methodology
  • Stock Preparation (1 mg/mL):

    • Weigh 10 mg of the substance into a 10 mL volumetric flask.

    • Dissolve in 100% ACN . Sonicate for 5 minutes. Do not use water here; precipitation will occur.

  • Working Standard (50 µg/mL):

    • Transfer 50 µL of Stock to a 950 µL diluent (70:30 ACN:Water).

    • Vortex immediately.

  • Chromatographic Method (Isocratic):

    • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XBridge), 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: 65% ACN / 35% Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Temp: 30°C.

    • Detection: UV @ 254 nm.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ):  Must be < 1.5. (High tailing indicates silanol interaction; increase buffer strength if observed).
      
    • Injection Precision: %RSD of peak area < 2.0% (n=5).

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this retention time standard, ensuring that the peak observed is indeed the target and not an impurity.

MethodValidation Start Start: Standard Preparation SolubilityCheck Solubility Check (Dissolve in 100% ACN) Start->SolubilityCheck Dilution Dilute to Working Conc. (50 µg/mL in Mobile Phase) SolubilityCheck->Dilution Injection Inject into HPLC (Phenyl-Hexyl Column) Dilution->Injection Decision Single Peak? Injection->Decision MS_Confirm LC-MS Confirmation (Check m/z for Br/Cl/I pattern) Decision->MS_Confirm Yes Fail Fail: Optimize Gradient or Check Purity Decision->Fail No (Multiple Peaks) Rt_Establish Establish Rt Standard (Calculate RRT vs. Toluene) MS_Confirm->Rt_Establish

Caption: Workflow for establishing a validated HPLC retention time standard for poly-halogenated benzonitriles.

Visualizing the Separation Mechanism

Understanding why the Phenyl-Hexyl column is superior requires visualizing the molecular interactions.

SeparationMechanism Target 3-Bromo-5-chloro-2-iodobenzonitrile C18 C18 Phase (Alkyl Chains) Target->C18 Hydrophobic Interaction (Non-selective) Phenyl Phenyl-Hexyl Phase (Aromatic Rings) Target->Phenyl Pi-Pi Stacking + Iodine Polarizability ResultC18 Moderate Retention Good for general use C18->ResultC18 ResultPhenyl Enhanced Selectivity Separates Isomers Phenyl->ResultPhenyl

Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with the iodinated target.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Splitting Solvent MismatchEnsure sample diluent matches initial mobile phase conditions (e.g., don't inject 100% ACN into a 50% aqueous stream).
Broad Peak Low SolubilityIncrease column temperature to 40°C or use Methanol as the organic modifier.
Retention Drift Mobile Phase EvaporationACN is volatile; use a capped solvent reservoir or premix solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073541, 3-Bromo-5-iodobenzonitrile (Analogous Structure). Retrieved from [Link]

  • Oakwood Chemical. Product Specification: 5-Bromo-3-chloro-2-iodobenzonitrile (Isomer Reference). Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Separation of Halogenated Benzonitriles.[2] Retrieved from [Link]

Sources

elemental analysis calculation for 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-5-chloro-2-iodobenzonitrile (MW: ~342.35 g/mol ) represents a "stress test" for standard elemental analysis (EA). As a poly-halogenated scaffold likely used in orthogonal cross-coupling (e.g., Suzuki, Sonogashira), its purity is critical. However, its high halogen content (>70% by mass) and low hydrogen content (<0.6%) make it prone to experimental error in standard automated combustion systems.

This guide establishes the Theoretical Baseline for this molecule and compares three analytical methodologies (Alternatives) to validate its composition. We prioritize the


 acceptance criterion  standard in J. Org. Chem. and ACS publications.[1]

The Theoretical Baseline (The Gold Standard)

Before experimental validation, the theoretical composition must be calculated using the most recent IUPAC standard atomic weights.

Molecular Specifications
  • IUPAC Name: 3-Bromo-5-chloro-2-iodobenzonitrile

  • Molecular Formula:

    
    
    
  • Structure Note: The molecule contains a nitrile group (CN) and three distinct halogens on a benzene ring.

Precise Calculation Table

Atomic weights based on IUPAC 2024 standards.

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % Composition
Carbon (C) 712.01184.07724.56 %
Hydrogen (H) 21.0082.0160.59 %
Nitrogen (N) 114.00714.0074.09 %
Bromine (Br) 179.90479.90423.34 %
Chlorine (Cl) 135.45035.45010.35 %
Iodine (I) 1126.904126.90437.07 %
TOTAL -- -- 342.358 100.00 %

Critical Insight: The Hydrogen content (0.59%) is extremely low. Standard combustion analyzers often have a background "blank" value for hydrogen (from atmospheric moisture) that can artificially inflate this value. A result of H = 0.8% would be a >35% relative error, though still within the absolute


 tolerance.

Comparative Methodology: Selecting the Right Analysis

For a molecule with three different halogens, a standard CHN analyzer is often insufficient. Below is a comparison of the three primary validation workflows.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Automated CHN Combustion Method B: Schöniger Flask + IC Method C: High-Res Mass Spec (HRMS)
Primary Target C, H, NHalogens (Br, Cl, I), SExact Mass (

)
Suitability Moderate. Heavy halogens cause incomplete combustion (soot/ash).High. The gold standard for quantifying specific halogen ratios.High (Qualitative). Confirms formula, not bulk purity.
Interference Iodine can sublime and coat detectors; requires

additive.
Requires careful titration to distinguish Br/Cl/I.Isotopic pattern analysis confirms halogen presence.
Sample Size 1–3 mg5–10 mg< 0.1 mg
Cost/Time Low / Fast (10 min)High / Slow (Manual prep)Medium / Fast
Verdict Use for Purity Check .Use for Stoichiometry Confirmation .Use for Identity Confirmation .

Experimental Protocols

Workflow Logic

The following diagram illustrates the decision-making process for analyzing poly-halogenated aromatics.

EA_Workflow Start Sample: 3-Bromo-5-chloro-2-iodobenzonitrile Calc Step 1: Calculate Theoretical % (Target: C=24.56, H=0.59, N=4.09) Start->Calc Dry Step 2: Vacuum Drying (P2O5, 60°C, 4h) Calc->Dry Choice Select Analysis Method Dry->Choice MethodA Method A: Automated CHN (Standard Purity) Choice->MethodA Routine MethodB Method B: Schöniger Flask (Halogen Specific) Choice->MethodB Full Characterization Add Crucial: Add Oxidizer (V2O5 or WO3) MethodA->Add Required for Halogens Result Compare Data vs. Theory MethodB->Result Combustion Flash Combustion (>1000°C) Add->Combustion Combustion->Result Pass Pass: Deviation ≤ 0.4% Publish Data Result->Pass Within Limits Fail Fail: Deviation > 0.4% Recrystallize/Redry Result->Fail Outside Limits Fail->Dry Solvent Trapped?

Figure 1: Analytical workflow for poly-halogenated benzonitriles. Note the critical addition of oxidizers for Method A.

Detailed Protocol: Method A (Automated CHN with Modification)

Standard combustion often fails for this molecule because Iodine and Bromine act as flame retardants, preventing the Carbon from burning completely to


.
  • Sample Preparation:

    • Dry the sample under high vacuum (<1 mbar) at 40–60°C for 4 hours. Reason: Trapped solvent (like dichloromethane or ethyl acetate) will drastically skew the %C.

  • Weighing:

    • Weigh 2.000 mg (±0.005 mg) into a Tin (Sn) capsule.

  • The "Expert" Modification (Combustion Aid):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) to the capsule.
    • Causality: These oxides provide a localized oxygen source and catalyze the breakdown of the refractory carbon-halogen bonds, ensuring quantitative conversion to gas.

  • Combustion:

    • Run at high temperature (1050°C) with an Oxygen boost time of >5 seconds.

  • Analysis:

    • Compare results against the theoretical values calculated in Section 2.2.

Data Interpretation & Troubleshooting

Acceptance Criteria

According to ACS and J. Org. Chem. guidelines, the experimental value must fall within


  of the theoretical value.

Target Ranges for 3-Bromo-5-chloro-2-iodobenzonitrile:

  • %C: 24.16% – 24.96%

  • %H: 0.19% – 0.99% (Note: Values <0.2% are often below detection limits).

  • %N: 3.69% – 4.49%

Common Failure Modes
ObservationLikely CauseCorrective Action
%C is Low (>0.5% deviation) Incomplete combustion due to Halogens.Add more

; increase

dose time.
%C is High Trapped solvent (e.g., EtOAc has %C=54%).Dry sample overnight at higher vacuum.
%H is High Hygroscopic sample or wet carrier gas.Check system blanks; dry sample.
%N is Low Formation of Nitrogen oxides not reduced.Check reduction tube (Copper) health.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[3][4] [Link]

  • American Chemical Society. (2024).[3] Author Guidelines for Elemental Analysis. ACS Publications.[1] [Link]

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Discussion on Schöniger Flask combustion).

Sources

A Senior Application Scientist's Guide to Distinguishing 3-Bromo-5-chloro-2-iodobenzonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polysubstituted Aromatic Isomers

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. 3-Bromo-5-chloro-2-iodobenzonitrile is a prime example of a complex, polysubstituted aromatic compound where the specific arrangement of its halogen substituents is critical to its reactivity and intended function. However, synthetic routes leading to such molecules are often fraught with the potential for the formation of structural isomers—compounds with the same molecular formula (C₇H₂BrClIN) but different connectivity. These isomers can have vastly different toxicological and pharmacological profiles, making their unambiguous identification and separation a critical analytical challenge.

This guide provides a comprehensive, multi-technique approach to distinguishing 3-Bromo-5-chloro-2-iodobenzonitrile from its 17 other possible structural isomers. We will delve into the core principles and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic separations (GC and HPLC). The focus will be on not just the "how" but the "why," empowering researchers to make informed decisions in their analytical workflows.

The Isomeric Landscape

There are a total of 18 structural isomers for a benzonitrile ring substituted with one bromine, one chlorine, and one iodine atom. The challenge lies in differentiating the target molecule from the other 17 potential arrangements.

Caption: The 18 structural isomers of bromochloroiodobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the precise connectivity of the molecule.

Core Principles: Chemical Shifts and Coupling Constants

The electronic environment around each proton and carbon on the benzene ring is unique for each isomer. The electronegativity and anisotropic effects of the halogens (I > Br > Cl) and the cyano group (-CN) create distinct chemical shifts (δ). Furthermore, the through-bond interactions between neighboring protons result in characteristic splitting patterns (coupling constants, J), which reveal their relative positions (ortho, meta, para).

For ¹³C NMR, the chemical shifts are highly sensitive to the directly attached substituent (ipso-carbon) and the substitution pattern on the ring. Additivity rules can be used to predict the approximate chemical shifts for each carbon in each isomer, providing a robust method for differentiation.[1][2]

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for our target molecule and a selection of its isomers. These predictions are based on established substituent chemical shift (SCS) increments.[3][4] The base value for the benzene proton is ~7.27 ppm and for the benzene carbon is ~128.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

IsomerH-2H-3H-4H-5H-6Predicted Splitting
3-Br, 5-Cl, 2-I --d, J ≈ 2.5 Hz-d, J ≈ 2.5 HzTwo meta-coupled doublets
2-Br, 3-Cl, 4-I---d, J ≈ 8.5 Hzd, J ≈ 8.5 HzTwo ortho-coupled doublets
2-Br, 4-Cl, 5-I-s--sTwo singlets
3-Br, 4-Cl, 5-Id, J ≈ 2.0 Hz---d, J ≈ 2.0 HzTwo meta-coupled doublets

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerC-1 (CN)C-2C-3C-4C-5C-6C-CN
3-Br, 5-Cl, 2-I ~115~95~125~138~135~133~117
2-Br, 3-Cl, 4-I~116~123~133~98~139~130~118
2-Br, 4-Cl, 5-I~114~124~138~133~99~135~117
3-Br, 4-Cl, 5-I~115~136~123~134~100~133~118

Note: These are estimations. Actual values may vary based on solvent and other experimental conditions.

Experimental Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample B in 0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C{¹H} NMR spectrum D->E F Acquire 2D NMR (COSY, HSQC, HMBC) if needed E->F G Process spectra (phasing, baseline correction) H Integrate ¹H signals G->H I Assign peaks based on chemical shifts and couplings H->I J Compare with predicted data and reference spectra I->J

Caption: Workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The number of signals, their integration, chemical shifts, and splitting patterns will provide the initial and most crucial data.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals is a direct indicator of the molecule's symmetry.

  • 2D NMR (if necessary): For complex cases or to confirm assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable.[2]

Mass Spectrometry (MS): A Tool for Confirmation and Purity Assessment

While NMR excels at definitive structural assignment, Mass Spectrometry is indispensable for confirming molecular weight and providing clues about the substitution pattern through fragmentation.

Core Principles: Molecular Ion and Isotopic Patterns

All 18 isomers will have the same nominal molecular weight. However, the presence of chlorine and bromine, with their characteristic isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1), will result in a distinctive isotopic cluster for the molecular ion (M⁺) and any fragments containing these halogens. This provides a powerful confirmation of the elemental composition.

Electron Impact (EI) ionization will cause the molecular ion to fragment. While many isomers may produce similar fragments (e.g., loss of a halogen radical or HCN), the relative abundances of these fragments can sometimes differ based on the stability of the resulting ions, offering a potential avenue for differentiation.[5][6]

Expected Fragmentation
  • Molecular Ion Cluster: A complex cluster of peaks around the calculated molecular weight due to the isotopes of Br and Cl.

  • Loss of Halogens: Expect to see fragments corresponding to the loss of I•, Br•, and Cl• radicals. The propensity for loss is generally I > Br > Cl.

  • Loss of HCN: A common fragmentation pathway for benzonitriles is the loss of a neutral HCN molecule (27 Da).

  • Aromatic Ring Fragments: Fragments corresponding to the phenyl cation and its subsequent fragmentations.

Why MS alone is often insufficient for isomer differentiation: Many structural isomers yield nearly identical mass spectra because the initial fragmentation is driven by the functional groups, which are the same across all isomers.[7]

Experimental Protocol (GC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis A Dissolve sample in a volatile solvent (e.g., DCM, Hexane) B to a concentration of ~1 mg/mL A->B C Inject 1 µL into GC-MS system B->C D Separate on a non-polar capillary column C->D E Acquire mass spectra using Electron Impact (EI) ionization D->E F Identify molecular ion cluster G Analyze isotopic patterns F->G H Identify and analyze major fragment ions G->H I Compare spectra of separated isomers H->I

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will serve to separate the isomers before they enter the mass analyzer.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV, which is standard for generating reproducible fragmentation patterns.

  • Data Analysis: Analyze the mass spectrum for the molecular ion cluster to confirm the elemental formula. Compare the fragmentation patterns of any chromatographically separated peaks.

Gas Chromatography (GC): Leveraging Volatility for Separation

GC separates compounds based on their volatility and interaction with a stationary phase. For structural isomers of halogenated aromatics, differences in boiling points and polarity, however subtle, can be exploited for separation.[8]

Core Principles: Elution Order and Retention Indices

The elution order in GC is primarily governed by the boiling point of the analytes and their interaction with the column's stationary phase. Generally, more compact, symmetrical isomers tend to be more volatile (lower boiling point) and elute earlier on non-polar columns. Polarity also plays a role; isomers with larger dipole moments will be retained longer on polar stationary phases.

To ensure reproducibility, retention times can be converted to Kovats Retention Indices (RI), which normalizes the retention time to that of a series of n-alkane standards.[9][10] Comparing the experimentally determined RI of an unknown peak to a library of known values can aid in its identification.

Predicted Elution Behavior

Predicting the exact elution order of all 18 isomers is complex. However, we can make some general predictions based on dipole moments and boiling points:

  • On a non-polar column (e.g., DB-5): Elution will be roughly in order of increasing boiling point. Isomers with substituents in the 1,2,3 or 1,2,4 positions may have higher boiling points than more symmetrical isomers like 1,3,5-substituted ones.

  • On a polar column (e.g., DB-WAX): Isomers with a higher net dipole moment will interact more strongly with the stationary phase and have longer retention times.

Experimental Protocol

Table 3: Recommended GC-MS Conditions

ParameterValueRationale
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar, general-purpose column that separates based on boiling point.
Carrier Gas HeliumProvides good efficiency and is inert.
Inlet Temp. 280 °CEnsures rapid vaporization without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/minA standard temperature program to resolve compounds with a range of boiling points.
Detector Mass Spectrometer (or FID)MS provides identification, while FID offers robust quantification.

High-Performance Liquid Chromatography (HPLC): Exploiting Polarity and π-π Interactions

HPLC is a powerful alternative or complementary technique to GC, especially for less volatile compounds or when different selectivity is required.

Core Principles: Stationary and Mobile Phase Interactions

In Reverse-Phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). Separation is based on hydrophobicity. However, for aromatic isomers, using a stationary phase with phenyl ligands (a "phenyl" column) can provide enhanced selectivity.[11] This is because the phenyl groups on the stationary phase can engage in π-π interactions with the electron-rich aromatic rings of the analytes. The strength of this interaction is influenced by the position and nature of the electron-withdrawing halogen substituents, allowing for the separation of positional isomers that might co-elute on a standard C18 column.[12][13]

Predicted Elution Behavior
  • On a C18 column: Elution is primarily based on hydrophobicity. The differences between isomers may be minimal, leading to co-elution.

  • On a Phenyl-Hexyl column: The separation will be modulated by π-π interactions. Isomers where the halogen substitution pattern leads to a more accessible or electron-poor π-system may be retained longer. The elution order can be highly specific and is best determined empirically.

Experimental Protocol

Table 4: Recommended HPLC Conditions

ParameterCondition 1: C18Condition 2: Phenyl-HexylRationale
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmCompare standard hydrophobic separation with π-π interaction-based selectivity.
Mobile Phase A WaterWaterStandard polar mobile phase component.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Gradient 50% B to 95% B over 20 min50% B to 95% B over 20 minA generic gradient to elute the highly non-polar analytes.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmUV at 254 nmAromatic compounds strongly absorb UV light.

Summary and Recommendations

Distinguishing between the 18 structural isomers of bromochloroiodobenzonitrile requires a multi-faceted analytical approach. No single technique can provide all the answers with absolute certainty without significant prior work.

Table 5: Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesPrimary Use
NMR Unambiguous structure determination; Distinguishes all isomers.Lower sensitivity; Requires pure sample for clarity.Definitive Identification
MS Confirms molecular weight and elemental formula; High sensitivity.Poor at distinguishing isomers without prior separation; Similar fragmentation patterns.Confirmation & Detection
GC Excellent separation for volatile isomers; High resolution.Not suitable for thermally labile compounds; Co-elution is possible.Separation & Quantification
HPLC Versatile; Different selectivities possible (esp. with phenyl columns).Lower resolution than capillary GC; Can be more method-development intensive.Separation & Purification

Recommended Workflow:

  • Initial Screening (GC-MS): Use GC-MS to determine the number of isomeric impurities present in a sample and to confirm their molecular weight.

  • Definitive Identification (NMR): Isolate the main component (or key impurities) via preparative HPLC or flash chromatography and perform comprehensive 1D and 2D NMR analysis for unambiguous structural elucidation.

  • Routine Analysis (HPLC or GC): Once the identities of the target compound and its major isomeric impurities are confirmed, develop a robust GC or HPLC method for routine quality control to ensure purity and consistency between batches.

By integrating these techniques, researchers and drug development professionals can confidently navigate the analytical complexities posed by polysubstituted aromatic isomers, ensuring the quality and integrity of their work.

References

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Yinon, J., & Zitrin, S. (1993). Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. Organic Mass Spectrometry, 28(10), 1143-1146.
  • Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5), 674.
  • Agilent Technologies. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]

  • Mohl, M., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1649-1658.
  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (1995). Spektroskopische Methoden in der organischen Chemie. Thieme.
  • Farmer, S. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(4), 16-23.
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Castello, G., & D'Amato, G. (1974). The prediction of retention indices. II. Benzene and its derivatives.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Unal, E. R., & Kenar, A. (2005). Separation of Some Halogenated Phenols by GC-MS. 3rd Black Sea Basin Conference on Analytical Chemistry.
  • University of Minnesota Morris. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • U.S. Geological Survey. (1986, February 18). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest.
  • Supelco. (n.d.). The Retention Index System in Gas Chromatography: McReynolds Constants. Bulletin 880.
  • Marriott, P., & Bizzo, H. (2024, October 31). Identifying and Rectifying the Misuse of Retention Indices in Gas Chromatography.
  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7).
  • Doc Brown's Chemistry. (2026, February 8). 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • CurlyArrows Organic Chemistry. (n.d.). Structural Isomerism.
  • MicroSolv Technology Corporation. (2025, June 19).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Chemistry LibreTexts. (2023, January 22). Structural Isomerism in Organic Molecules.
  • Agilent Technologies. (2020, June 16).
  • Save My Exams. (2025, June 20). Structural Isomerism: Chain, Position & Functional Group.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Chemistry Steps. (2024, March 21). Constitutional Isomers with Practice Problems.
  • Collection of Czechoslovak Chemical Communications. (1986).

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Benchmarking Quality in Orthogonal Scaffolds: The 3-Bromo-5-chloro-2-iodobenzonitrile Case

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes quality control (QC) benchmarks for 3-Bromo-5-chloro-2-iodobenzonitrile , a critical "tri-orthogonal" scaffold used in high-precision medicinal chemistry. Unlike symmetrical polyhalogenated benzenes, this molecule offers three distinct electrophilic sites (I, Br, Cl) with sufficiently different bond dissociation energies (BDEs) to permit sequential, site-selective cross-coupling reactions without protecting groups.

This document compares the performance of this scaffold against less selective alternatives (e.g., 3,5-dibromo-2-iodobenzonitrile) and benchmarks the two primary synthesis routes: Sandmeyer Transformation (Route A) and Directed Ortho Metalation (Route B).

Part 1: Comparative Performance Analysis

The "Tri-Orthogonal" Advantage

The primary value of 3-Bromo-5-chloro-2-iodobenzonitrile lies in its Chemoselectivity Index . In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the oxidative addition rates follow the hierarchy: C–I > C–Br > C–Cl .

Comparison Table: Target Scaffold vs. Common Alternatives

FeatureTarget: 3-Br-5-Cl-2-I-benzonitrile Alt 1: 3,5-Dibromo-2-iodobenzonitrile Alt 2: 3-Bromo-5-chlorobenzonitrile
Selectivity Profile High (3-Step): I → Br → ClMedium (2-Step): I → Br (C3/C5 mixture)Low: Br → Cl (No C2 functionalization)
C3 vs. C5 Discrimination Absolute: C3 is Br, C5 is Cl. Distinct reactivity.[1][2]Poor: Both are Br. Statistical mixture (1:1) often results.Absolute: But lacks the C2 "anchor" point.
Impurity Risk Halogen Scrambling: High risk during synthesis.Over-reaction: High risk of bis-coupling.Regioisomerism: Low risk.
Pharma Utility High (Access to non-symmetrical tetrasubstituted arenes).Medium (Symmetrical cores only).Low (Limited complexity).
Experimental Evidence: Selectivity in Action

In a standardized Suzuki coupling with p-tolylboronic acid (1.0 equiv, Pd(PPh₃)₄, Na₂CO₃):

  • Target Scaffold: Yields >95% of the C2-biaryl product. The C3-Br and C5-Cl bonds remain intact.

  • Alternative 1 (3,5-DiBr): Yields the C2-biaryl, but subsequent attempts to differentiate C3 and C5 require steric control, often failing to exceed 4:1 regioselectivity.

Part 2: Synthesis Routes & Quality Benchmarks

To achieve the "Pharma-Grade" purity (>98%) required for reliable sequential coupling, the synthesis method dictates the QC strategy.

Route A: The Sandmeyer Transformation (Recommended for Scalability)
  • Precursor: 2-Amino-3-bromo-5-chlorobenzonitrile.

  • Mechanism: Diazotization followed by Iodination (Sandmeyer).

  • Pros: Highly predictable regiochemistry (determined by the aniline precursor).

  • Cons: Radical mechanism can lead to hydro-deamination (loss of N₂ without I incorporation).

Route B: Directed Ortho Metalation (DOM) / Turbo-Grignard Exchange
  • Precursor: 3-Bromo-5-chlorobenzonitrile.

  • Mechanism: Li/Mg exchange or Deprotonation at C2 followed by I₂ quench.

  • Pros: One-pot potential.[2]

  • Cons: Extreme Steric Crowding. The C2 position is flanked by CN and Br. Achieving exclusive C2 lithiation without attacking the CN group or causing "Halogen Dance" (migration of Br) is chemically precarious.

QC Decision Matrix (Graphviz Visualization)

QC_Workflow Start Crude Product Isolation HPLC HPLC Analysis (C18, MeOH/H2O) Start->HPLC Impurity_Check Identify Impurities HPLC->Impurity_Check Decision Purity > 98%? Impurity_Check->Decision Impurity_A Des-Iodo Analog (Incomplete Sandmeyer) Decision->Impurity_A No Impurity_B Regioisomer (Halogen Migration) Decision->Impurity_B No Final Release for Coupling Decision->Final Yes Action_Recryst Recrystallize (EtOH/Heptane) Impurity_A->Action_Recryst Solubility Differs Action_Column Flash Chromatography (Difficult Separation) Impurity_B->Action_Column Polarity Similar Action_Recryst->HPLC Action_Column->HPLC

Caption: QC Decision Tree for differentiating common impurities (Des-iodo vs. Regioisomers) in polyhalogenated benzonitriles.

Part 3: Detailed Experimental Protocol (Self-Validating)

This protocol utilizes the Modified Sandmeyer approach, as it offers the highest fidelity for placing the Iodine exactly at C2, avoiding the "Halogen Dance" issues common in lithiation of this crowded scaffold.

Reagents
  • 2-Amino-3-bromo-5-chlorobenzonitrile (1.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (3.0 equiv) - Used instead of HCl for better solubility.

  • NaNO₂ (2.5 equiv)

  • KI (3.0 equiv)

  • Acetonitrile/Water (1:1)

Step-by-Step Methodology
  • Diazotization (The Critical Control Point):

    • Dissolve the aniline precursor and pTsOH in Acetonitrile at 0°C.

    • Add aqueous NaNO₂ dropwise. Maintain internal temp < 5°C.

    • Self-Validating Step 1 (Starch-Iodide): After 30 mins, spot an aliquot on starch-iodide paper. Instant blue/black confirms excess Nitrite (reaction is active).

    • Self-Validating Step 2 (TLC/HPLC): Extract a mini-workup. Ensure <1% remaining aniline before proceeding. Do not add Iodide until aniline is consumed , or you will form azo-coupling byproducts.

  • Iodination (Sandmeyer Displacement):

    • Dissolve KI in water and add dropwise to the diazonium salt solution at 0°C.

    • Observation: Evolution of N₂ gas (bubbling) indicates successful displacement.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup & Purification:

    • Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove free Iodine (turns from purple/brown to yellow).

    • Extract with Ethyl Acetate.

    • Purification Benchmark: Recrystallize from Ethanol/Heptane (1:4). This specifically removes the des-iodo impurity (3-bromo-5-chlorobenzonitrile) which is more soluble in Heptane than the product.

Quality Control Specifications
TestMethodAcceptance CriteriaRationale
Assay HPLC (254 nm)> 98.0% AreaEssential for sequential coupling stoichiometry.
Halogen Ratio Elemental Analysis or HRMSBr:Cl:I ≈ 1:1:1Confirms no halogen exchange occurred during diazotization.
Regio-ID ¹H NMR (DMSO-d6)Two singlets (or meta-coupled doublets, J ~2Hz).Protons at C4 and C6 must be distinct.
Loss on Drying Gravimetric< 0.5%Residual solvent affects molarity calculations in drug discovery.

Part 4: Reactivity Hierarchy Visualization

Understanding the "Order of Operations" is vital for researchers using this product.

Reactivity_Hierarchy Start 3-Br-5-Cl-2-I-benzonitrile Step1 Step 1: Suzuki Coupling (RT, Pd(0)) Targets C2-Iodine Start->Step1 Inter1 Intermediate A (2-Aryl-3-Br-5-Cl) Step1->Inter1 Step2 Step 2: Suzuki Coupling (60°C, Pd(OAc)2/Ligand) Targets C3-Bromine Inter1->Step2 Inter2 Intermediate B (2,3-Diaryl-5-Cl) Step2->Inter2 Step3 Step 3: Buchwald-Hartwig (100°C, Strong Base) Targets C5-Chlorine Inter2->Step3 Final Final Drug Candidate (Tetra-substituted) Step3->Final

Caption: The orthogonal reactivity hierarchy allowing sequential functionalization of the scaffold.

References

  • Vignesh Palani, et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[3] Chemical Reviews, 2022. Link

  • Albrecht, M., et al. "Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds." Organic Chemistry Portal, 2021.[4] Link

  • Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[5] Tetrahedron Letters, 1996.[5] Link[5]

  • Oakwood Chemical. "Technical Specifications: 5-Bromo-3-chloro-2-iodobenzonitrile." Product Catalog, 2024. Link

  • Bagge, W., et al. "Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination." Journal of Chemical Education, 2006. Link

Sources

Safety Operating Guide

3-Bromo-5-chloro-2-iodobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-chloro-2-iodobenzonitrile Proper Disposal Procedures

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 3-Bromo-5-chloro-2-iodobenzonitrile (CAS: 1000577-40-1) .

Core Directive: This compound is a polyhalogenated aromatic nitrile . Disposal protocols must prioritize two non-negotiable outcomes:

  • Prevention of Toxic Combustion Byproducts: Improper incineration can generate Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).

  • Strict Segregation from Oxidizers & Acids: While covalent nitriles are more stable than inorganic cyanides, contact with strong acids or oxidizers can lead to hazardous hydrolysis or uncontrolled oxidation.

Primary Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing (via a licensed hazardous waste facility).

Hazard Identification & Technical Justification

To design a safe protocol, one must understand the molecular behavior of the waste.

FeatureChemical ImplicationOperational Hazard
Polyhalogenated Core (Br, Cl, I)High halogen content.Thermal decomposition releases corrosive acid gases (HBr, HCl, HI). Do not autoclave.
Nitrile Group (-CN)Covalent carbon-nitrogen bond.Toxic via ingestion/inhalation.[1][2] Metabolic release of cyanide ions is possible in vivo but low risk of HCN gas evolution in vitro unless heated with strong acid.
Physical State Solid (Granular/Powder).[3]Dust generation is the primary exposure vector.

Expert Insight (The "Why"): Unlike inorganic cyanides (e.g., NaCN), 3-Bromo-5-chloro-2-iodobenzonitrile does not require oxidative destruction (bleach treatment) prior to disposal. In fact, adding bleach to this organic compound can create complex chlorinated intermediates. The correct path is thermal destruction in a facility equipped to handle halogenated organics.

Pre-Disposal Handling & Segregation

The Golden Rule: Treat this as a "Halogenated Organic Toxic" waste stream.

Step 1: Waste Characterization & Segregation
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

    • Action: Segregate into a container labeled "Solid Hazardous Waste - Toxic/Halogenated."

  • Liquid Waste: Mother liquors or reaction solvents (e.g., DCM, DMSO, Ethyl Acetate).

    • Action: Segregate into "Halogenated Solvent Waste" (if halogenated solvents are used) or "Non-Halogenated Organic Waste" (if non-halogenated solvents are used).

    • Critical Note: Even if dissolved in a non-halogenated solvent (like Acetone), the presence of this solute classifies the entire mixture as halogenated for incineration purposes due to the Br/Cl/I atoms.

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass with Teflon-lined caps.

  • Prohibited: Metal containers (corrosion risk from potential acid hydrolysis over time).

Detailed Disposal Workflows

Workflow A: Solid Waste Disposal (Primary Route)
  • Collection: Place solid waste in a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Chemical Name: 3-Bromo-5-chloro-2-iodobenzonitrile.

    • Hazards: Toxic, Irritant.[1][2][3][4]

    • Constituents: 100% Organic Nitrile.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep closed at all times.

  • Handoff: Transfer to EHS/Waste Management for Lab Pack consolidation.

  • Final Fate: Commercial Incineration at >1000°C with scrubbers.

Workflow B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Reason: Acidic conditions can promote hydrolysis of the nitrile; Basic conditions can promote other degradation. Neutral is safest for storage.

  • Solvent Compatibility: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the solvent waste carboy.

  • Transfer: Pour into the "Halogenated Waste" carboy.

    • Self-Validating Step: Verify the carboy is grounded (if metal safety can) or conductive to prevent static discharge if the solvent is flammable.

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: 3-Bromo-5-chloro-2-iodobenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Jar Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid' (Do NOT Bleach) SolidAction->LabelSolid FinalDest Final Disposal: High-Temp Incineration LabelSolid->FinalDest HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolv CombineHalo Combine in 'Halogenated' Waste Carboy HaloSolv->CombineHalo CombineNonHalo Mark Carboy as 'Contains Halogens' (Due to Solute) NonHaloSolv->CombineNonHalo CombineHalo->FinalDest CombineNonHalo->FinalDest

Figure 1: Segregation logic ensuring the compound is correctly flagged for halogenated incineration regardless of the solvent matrix.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent inhalation of dust.

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 or P100 respirator (if powder is fine/aerosolized).

Step-by-Step Response:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don appropriate PPE.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.

    • Liquid Spill: Use absorbent pads or vermiculite.

  • Clean: Scoop material into a disposal container. Wipe the surface with a soap/water solution.[1]

    • Expert Tip: Do not use bleach on the spill area immediately; use soap and water first to remove the bulk organic material.

  • Dispose: Label the cleanup debris as hazardous waste (same as the pure chemical).

SpillResponse Alert Spill Detected Assess Assess: Solid vs Liquid Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Cover with WET paper towels (Suppress Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite/Pads LiquidSpill->ActionLiquid Clean Clean Surface (Soap & Water) ActionSolid->Clean ActionLiquid->Clean Bag Double Bag Waste Label as Hazardous Clean->Bag Clean->Bag

Figure 2: Operational workflow for containing and cleaning spills safely.

Regulatory Compliance (RCRA & Global)

For US-based laboratories, strict adherence to EPA RCRA regulations is mandatory.

Regulatory CategoryClassificationCode/Note
RCRA Status Hazardous WasteLikely D003 (Reactivity - if considered cyanide-bearing, though unlikely) or Characteristic Toxic . Most often managed as Non-Specific Halogenated Waste .
EPA Waste Code F001/F002 Only applies if spent solvents are involved. For the pure solid, it is often lab-packed under general toxic codes.
DOT Shipping Toxic Solid, Organic, N.O.S.UN 2811 or UN 3439 (Nitriles, toxic, solid, n.o.s.).
European Waste Code 16 05 06*Laboratory chemicals consisting of or containing hazardous substances.

Self-Validation Checklist:

References

  • PubChem. (2025). 3-Bromo-5-chloro-2-iodobenzoic acid (Analog Structure/Properties). National Library of Medicine. [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-5-chloro-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-Bromo-5-chloro-2-iodobenzonitrile is a highly functionalized aromatic intermediate often utilized in complex cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structure—a benzonitrile core decorated with three distinct halogens—presents a dual-hazard profile that standard "generic" safety protocols often underestimate.

The "Silent" Risks:

  • Enhanced Lipophilicity: The presence of three heavy halogen atoms (Br, Cl, I) significantly increases the molecule's lipophilicity compared to benzonitrile. This facilitates rapid dermal absorption, carrying the toxic nitrile moiety directly into the systemic circulation [1].

  • Metabolic Cyanide Release: While covalently bonded nitriles are distinct from ionic cyanides (like KCN), they can undergo hepatic metabolism (via cytochrome P450) to release free cyanide ions, leading to delayed cytotoxic hypoxia [2].

  • Sensitization: Halogenated aromatics are potent skin and respiratory sensitizers.

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. All handling must occur within a containment device; open-bench handling is strictly prohibited.

Risk Assessment & Hazard Identification

Based on structural analogs and functional group analysis (GHS Classification).

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 3H301Toxic if swallowed.[1]
Acute Toxicity (Dermal) 3H311Toxic in contact with skin.[1][2]
Acute Toxicity (Inhal.) 3H331Toxic if inhaled.[1]
Skin Irritation 2H315Causes skin irritation.[1][2][3][4]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5]

PPE Selection Matrix

Standard nitrile gloves are insufficient for solution-phase handling of this compound due to the permeation facilitating effects of halogenated solvents.

PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE PPE: Double Nitrile Gloves + N95/P100 (if outside hood) + Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solv MeOH, EtOAc, Hexane Solvent_Check->Standard_Solv Halo_Solv DCM, Chloroform Solvent_Check->Halo_Solv Standard_PPE PPE: Double Nitrile (4 mil min) Change every 30 mins Standard_Solv->Standard_PPE High_PPE PPE: Silver Shield® Laminate OR Double Nitrile (8 mil) Change immediately on splash Halo_Solv->High_PPE

Figure 1: PPE Selection decision tree based on physical state and solvent carrier.

Detailed Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Silver Shield® (EVOH/PE) or Double Nitrile (Outer: 5 mil, Inner: 4 mil).Halogenated aromatics can permeate standard nitrile <15 mins in DCM. Laminate films provide >4hr breakthrough time [3].
Respiratory Fume Hood (Face velocity: 80–100 fpm). If powder handling outside hood is unavoidable: P100 / N95 Respirator .Prevent inhalation of dust which can solubilize in lung surfactant.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses do not seal against airborne dust or multi-directional splashes.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels particulates.

Operational Protocols

Weighing & Transfer (Solid State)

Static electricity is a major issue with polyhalogenated crystalline solids, causing "fly-away" powder.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Static Mitigation: Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.

  • Technique:

    • Tare the weigh boat.

    • Transfer solid using a disposable spatula.

    • Immediately dissolve the solid in the reaction solvent (if compatible) within the weigh boat before transferring to the flask. Transferring a solution is safer than transferring a dry powder.

Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, assume zero glove protection from standard nitrile gloves.

  • Double Gloving Protocol:

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple).

    • Outer Glove: 5-8 mil Nitrile (Standard blue) or Silver Shield.

    • Indicator: If the inner glove changes color or you feel cooling (evaporation), the outer glove has failed.

  • Temperature: Avoid heating open vessels. This compound may sublime or degrade, releasing halogenated vapors.

Emergency Response & Spill Management

Spill_Response Spill Spill Incident Isolate 1. Evacuate & Isolate (15ft radius) Spill->Isolate PPE_Up 2. Don PPE (Goggles, Double Gloves, Apron) Isolate->PPE_Up Contain 3. Contain Cover with absorbent pads PPE_Up->Contain Clean 4. Clean Scoop into HazWaste jar Wipe with Acetone Contain->Clean Decon 5. Decontaminate Wash surface with mild detergent Clean->Decon

Figure 2: Immediate response workflow for solid or liquid spills.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[3] Do not use alcohol/acetone ; this enhances absorption.

  • Eyes: Flush for 15 minutes.[2][3][4][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (suspect cyanide-like hypoxia).

Disposal & Waste Stream

Proper disposal prevents downstream environmental contamination.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a double-bagged solid hazardous waste container labeled "Toxic Solid - Halogenated Organic."

  • Liquid Waste:

    • Do NOT mix with acidic waste streams (risk of HCN evolution if hydrolysis occurs).

    • Segregate into "Halogenated Organic Waste" .

    • Label clearly: Contains 3-Bromo-5-chloro-2-iodobenzonitrile.

  • Glassware: Rinse 3x with Acetone inside the hood. Collect rinsate as halogenated waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines.[6] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

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